molecular formula C33H58N7O17P3S B15550647 6-Methylundecanoyl-CoA

6-Methylundecanoyl-CoA

Cat. No.: B15550647
M. Wt: 949.8 g/mol
InChI Key: JWLDMTDFARTOTE-UHFFFAOYSA-N
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Description

6-Methylundecanoyl-CoA is a useful research compound. Its molecular formula is C33H58N7O17P3S and its molecular weight is 949.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C33H58N7O17P3S

Molecular Weight

949.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-methylundecanethioate

InChI

InChI=1S/C33H58N7O17P3S/c1-5-6-7-10-21(2)11-8-9-12-24(42)61-16-15-35-23(41)13-14-36-31(45)28(44)33(3,4)18-54-60(51,52)57-59(49,50)53-17-22-27(56-58(46,47)48)26(43)32(55-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-22,26-28,32,43-44H,5-18H2,1-4H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)

InChI Key

JWLDMTDFARTOTE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of 6-Methylundecanoyl-CoA in Insect Pheromone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insect chemical communication is a cornerstone of their behavior, with pheromones playing a pivotal role in processes such as mating, aggregation, and social organization. A significant class of these semiochemicals is the methyl-branched pheromones, which are derived from fatty acid biosynthesis. This technical guide delves into the biosynthesis of these complex molecules, with a specific focus on the role of 6-Methylundecanoyl-CoA as a key intermediate. While direct literature on this compound is limited, this document extrapolates from the well-established principles of methyl-branched fatty acid synthesis in insects to provide a comprehensive overview of its putative biosynthetic pathway, the enzymes involved, and the experimental methodologies used for its study. This guide is intended to be a valuable resource for researchers in chemical ecology, biochemistry, and those involved in the development of novel pest management strategies.

Introduction to Methyl-Branched Pheromones

Methyl-branched hydrocarbons and their derivatives are a diverse group of insect pheromones, particularly prevalent in the order Coleoptera (beetles).[1] Unlike the more common straight-chain fatty acid-derived pheromones found in Lepidoptera, these molecules possess one or more methyl groups along their carbon backbone. This structural feature significantly increases the chemical diversity and species-specificity of the pheromone signal.

The biosynthesis of these compounds is a modification of the standard fatty acid synthesis pathway. The key distinction lies in the incorporation of methylmalonyl-CoA in place of malonyl-CoA, which results in the addition of a methyl-branched two-carbon unit to the growing acyl chain.[2]

The Putative Biosynthetic Pathway of this compound

This compound is a C12 fatty acyl-CoA with a methyl group at the C-6 position. Its biosynthesis is proposed to follow the general pathway for methyl-branched fatty acid synthesis. The pathway begins with a primer molecule, likely a short-chain acyl-CoA, which is elongated by the multi-enzyme complex, fatty acid synthase (FAS).

The key steps are as follows:

  • Primer Selection: The synthesis likely initiates with a short-chain acyl-CoA, such as acetyl-CoA.

  • Chain Elongation with Malonyl-CoA: The FAS complex catalyzes the condensation of the primer with malonyl-CoA units, extending the carbon chain by two carbons in each cycle.

  • Incorporation of the Methyl Branch: At the appropriate elongation step, a methylmalonyl-CoA molecule is used as the extender unit instead of malonyl-CoA. This results in the introduction of a methyl group on the growing acyl chain. For the synthesis of this compound, this incorporation would occur during the third elongation cycle.

  • Further Elongation: Subsequent elongation cycles would again utilize malonyl-CoA to reach the final chain length of eleven carbons (undecanoyl).

  • Termination: The synthesis is terminated by the thioesterase domain of the FAS, releasing the final product, 6-methylundecanoic acid, which is then activated to this compound.

The stereochemistry of the methyl branch is crucial for the biological activity of the pheromone and is determined by the stereospecificity of the enzymes within the FAS complex, particularly the enoyl-ACP reductase domain.[2]

Diagram of the Putative Biosynthetic Pathway

This compound Biosynthesis AcetylCoA Acetyl-CoA (C2) FAS Fatty Acid Synthase (FAS) Complex AcetylCoA->FAS MalonylCoA1 Malonyl-CoA MalonylCoA1->FAS C4_AcylACP C4-Acyl-ACP C4_AcylACP->FAS MalonylCoA2 Malonyl-CoA MalonylCoA2->FAS C6_AcylACP C6-Acyl-ACP C6_AcylACP->FAS MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->FAS C9_Methyl_AcylACP 4-Methyl-C9-Acyl-ACP C9_Methyl_AcylACP->FAS MalonylCoA3 Malonyl-CoA MalonylCoA3->FAS C11_Methyl_AcylACP 6-Methyl-C11-Acyl-ACP Thioesterase Thioesterase C11_Methyl_AcylACP->Thioesterase MethylundecanoicAcid 6-Methylundecanoic Acid Thioesterase->MethylundecanoicAcid Hydrolysis AcylCoASynthetase Acyl-CoA Synthetase MethylundecanoicAcid->AcylCoASynthetase MethylundecanoylCoA This compound AcylCoASynthetase->MethylundecanoylCoA Activation FAS->C4_AcylACP Elongation FAS->C6_AcylACP Elongation FAS->C9_Methyl_AcylACP Methyl Branch Incorporation FAS->C11_Methyl_AcylACP Elongation

Caption: Putative biosynthetic pathway of this compound.

Key Enzymes and Their Properties

The biosynthesis of this compound is orchestrated by a suite of enzymes, with fatty acid synthase being the central player.

  • Fatty Acid Synthase (FAS): This multi-domain enzyme complex is responsible for the entire carbon chain assembly. A critical aspect of FAS in methyl-branched pheromone biosynthesis is its ability to utilize methylmalonyl-CoA as a substrate, albeit often less efficiently than malonyl-CoA.[3] The substrate specificity of the different FAS domains, particularly the ketoacyl synthase (KS) and acyltransferase (AT) domains, dictates the final structure of the fatty acid.[4]

  • Acetyl-CoA Carboxylase (ACC): ACC catalyzes the formation of malonyl-CoA from acetyl-CoA, providing the primary building blocks for fatty acid elongation.[5]

  • Methylmalonyl-CoA Mutase and Epimerase: These enzymes are responsible for producing the correct isomer of methylmalonyl-CoA from precursors such as succinyl-CoA, which can be derived from the metabolism of amino acids like valine and isoleucine.

  • Acyl-CoA Synthetase: This enzyme activates the free fatty acid, 6-methylundecanoic acid, to its CoA ester, this compound, making it available for downstream modifications.

  • Fatty Acyl-CoA Reductases (FARs), Desaturases, and Oxidases: Following its synthesis, this compound can be further modified by these enzymes to produce the final active pheromone components, which may be alcohols, aldehydes, or esters.[1]

Quantitative Data

Quantitative data on the biosynthesis of methyl-branched pheromones is crucial for understanding the regulation of the pathway and the composition of the final pheromone blend. The following table summarizes representative quantitative data from studies on fatty acid synthase activity with methyl-branched precursors.

ParameterEnzymeSubstrate(s)ValueSpecies/SystemReference
Enzyme Kinetics
Relative FAS ActivityRat Liver Fatty Acid Synthase50 µM Malonyl-CoA + 50 µM Methylmalonyl-CoA~50% of controlIn vitro assay[3]
Pheromone Blend Composition
Component Ratio(Z)11-HexadecenalVolatile Emissions76.14%Heliothis subflexa[6]
(Z)11-HexadecenalGland Extract18.94%Heliothis subflexa[6]
Pheromone Emission Rate
Total Pheromone--153 ng/female/hrHeliothis subflexa[6]

Experimental Protocols

The study of this compound and other methyl-branched pheromones relies on a combination of biochemical and analytical techniques.

Analysis of Pheromones by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile insect pheromones.

Objective: To identify and quantify the components of an insect's pheromone blend.

Methodology:

  • Sample Collection: Pheromones can be collected by solvent extraction of the pheromone gland or by headspace collection of volatiles emitted by the insect.[7]

  • Sample Preparation: The extract may be concentrated and, if necessary, derivatized to improve the volatility and chromatographic properties of the analytes.

  • GC-MS Analysis:

    • Injection: The sample is injected into the GC, where it is vaporized.

    • Separation: The components are separated on a capillary column based on their boiling points and polarity. A typical oven program starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 280°C).[7]

    • Detection: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a chemical fingerprint for identification.

  • Data Analysis: The retention times and mass spectra of the unknown components are compared to those of authentic standards for positive identification. Quantification is achieved by comparing the peak areas of the analytes to that of an internal standard.

Diagram of GC-MS Experimental Workflow

GC-MS Workflow Start Start Collection Pheromone Collection (Gland Extraction or Headspace) Start->Collection Preparation Sample Preparation (Concentration, Derivatization) Collection->Preparation GCMS GC-MS Analysis Preparation->GCMS Separation Separation in GC Column GCMS->Separation Detection Detection by Mass Spectrometer Separation->Detection Analysis Data Analysis (Identification and Quantification) Detection->Analysis End End Analysis->End

Caption: A generalized workflow for the analysis of insect pheromones by GC-MS.

Fatty Acid Synthase (FAS) Activity Assay

This assay is used to measure the activity of FAS and its ability to incorporate methylmalonyl-CoA.

Objective: To determine the kinetic parameters of FAS with malonyl-CoA and methylmalonyl-CoA.

Methodology:

  • Enzyme Preparation: FAS is purified from insect tissue or expressed heterologously in a suitable system (e.g., yeast, insect cells).

  • Reaction Mixture: The assay mixture typically contains the purified FAS, acetyl-CoA, NADPH, and varying concentrations of radiolabeled or isotopically labeled malonyl-CoA and methylmalonyl-CoA.[3][8]

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature for a specific time.

  • Reaction Termination and Extraction: The reaction is stopped, and the newly synthesized fatty acids are extracted.

  • Analysis: The products are analyzed by techniques such as radio-TLC, HPLC, or mass spectrometry to determine the amount and type of fatty acids produced.[8]

  • Data Calculation: The rate of product formation is used to calculate the enzyme's kinetic parameters (e.g., Vmax, Km).

Conclusion and Future Directions

This compound represents a key, albeit understudied, intermediate in the biosynthesis of a specific class of insect pheromones. The principles outlined in this guide, derived from our understanding of methyl-branched fatty acid synthesis in general, provide a robust framework for investigating its formation and role. Future research should focus on the identification and characterization of the specific FAS enzymes responsible for the synthesis of this compound in relevant insect species. The heterologous expression and detailed biochemical characterization of these enzymes will provide valuable insights into the evolution of pheromone biosynthetic pathways and may open new avenues for the development of species-specific pest control strategies. Furthermore, the elucidation of the complete biosynthetic pathway, from precursor to final pheromone component, will be essential for a comprehensive understanding of the chemical ecology of the insects that utilize these unique signaling molecules.

References

Technical Guide: Discovery and Isolation of 6-Methylundecanoyl-CoA in Lepidoptera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hypothetical discovery and isolation of 6-Methylundecanoyl-CoA, a putative pheromone precursor, in Lepidoptera. The methodologies and pathways described are based on established principles of insect biochemistry and pheromone research, offering a framework for the investigation of novel methyl-branched fatty acyl-CoA compounds.

Introduction to Methyl-Branched Pheromones in Lepidoptera

Lepidopteran sex pheromones are predominantly straight-chain fatty acid derivatives. However, a notable and structurally diverse group of pheromones are characterized by methyl-branching.[1][2][3] These branches can significantly alter the molecule's stereochemistry and biological activity, playing a crucial role in species-specific chemical communication. The biosynthesis of these methyl-branched pheromones is thought to involve the incorporation of a propionate (B1217596) unit from methylmalonyl-CoA during fatty acid synthesis.[2] The identification of the specific fatty acyl-CoA precursors, such as the hypothetical this compound, is a critical step in elucidating these unique biosynthetic pathways.

Putative Biosynthetic Pathway of this compound

The biosynthesis of methyl-branched fatty acyl-CoAs in insects is an adaptation of the standard fatty acid synthesis pathway. It is proposed that the carbon skeleton of this compound is assembled through the incorporation of a methylmalonyl-CoA unit, which provides the methyl branch.[2] Subsequent steps would involve chain elongation to achieve the final 12-carbon backbone.

Putative Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas Initiation malonyl_coa Malonyl-CoA malonyl_coa->fas Elongation propionyl_coa Propionyl-CoA methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Carboxylation methylmalonyl_coa->fas Methyl Branch Incorporation intermediate_chain Growing Acyl Chain fas->intermediate_chain methyl_intermediate Methyl-Branched Intermediate fas->methyl_intermediate final_product This compound fas->final_product Termination intermediate_chain->fas methyl_intermediate->fas Experimental Workflow for Isolation and Identification start Start: Hypothesis of Novel Methyl-Branched Precursor rearing Insect Rearing and Pheromone Gland Dissection start->rearing extraction Solvent Extraction of Lipids (e.g., Chloroform/Methanol) rearing->extraction fractionation Fractionation by Solid Phase Extraction (SPE) or HPLC extraction->fractionation derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) fractionation->derivatization gcms GC-MS Analysis for Structural Elucidation derivatization->gcms nmr NMR Spectroscopy for Confirmation (if sufficient material) gcms->nmr synthesis Chemical Synthesis of Authentic Standard gcms->synthesis nmr->synthesis comparison Comparison of Natural Product with Synthetic Standard synthesis->comparison end End: Confirmed Structure of This compound comparison->end Logical Relationship for Structural Confirmation natural_product Data from Natural Isolate (GC-MS, NMR) comparison Direct Comparison natural_product->comparison synthetic_standard Data from Synthetic Standard synthetic_standard->comparison match Data Match comparison->match Identical no_match Data Mismatch comparison->no_match Different conclusion_positive Structure Confirmed match->conclusion_positive conclusion_negative Structure Incorrect/ Further Investigation Needed no_match->conclusion_negative

References

6-Methylundecanoyl-CoA: A Technical Guide to its Role as a Precursor in Novel Fatty Acid Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are integral components of membrane lipids in many bacterial species, influencing membrane fluidity and permeability. While the biosynthesis of common iso- and anteiso- BCFAs is well-understood, the formation of fatty acids with internal methyl branches is less characterized. This technical guide explores the role of 6-Methylundecanoyl-CoA as a key intermediate in a proposed biosynthetic pathway for internally methylated fatty acids. Due to the limited direct literature on 6-methylundecanoic acid synthesis, this guide presents a hypothetical pathway based on established biochemical principles, drawing analogies to known enzyme reactions, such as the formation of tuberculostearic acid.[1][2] This document provides a framework for the investigation of this novel fatty acid, including detailed experimental protocols, quantitative data from analogous systems, and pathway visualizations.

Hypothetical Biosynthetic Pathway of this compound

The structure of 6-methylundecanoic acid, an 11-carbon fatty acid with a methyl group at the C6 position, does not conform to the standard iso- or anteiso- branching patterns derived from common amino acid primers.[1] We propose a biosynthetic pathway analogous to the formation of tuberculostearic acid (10-methyloctadecanoic acid) from oleic acid.[2] This pathway involves two key stages:

  • De novo synthesis of an unsaturated fatty acid precursor: The synthesis of a monounsaturated 11-carbon fatty acyl-CoA, specifically cis-5-undecenoyl-CoA. This would proceed through the established fatty acid synthase (FAS) pathway, likely utilizing propionyl-CoA as a primer to achieve the odd-numbered carbon chain.[3]

  • Post-synthetic methylation: The methylation of the double bond in cis-5-undecenoyl-CoA by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. This reaction would form a methylated intermediate that is subsequently reduced to yield this compound.[2][4]

The proposed pathway is depicted in the following diagram:

Hypothetical_Pathway Propionyl-CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl-CoA->FAS Malonyl-CoA_pool 4x Malonyl-CoA Malonyl-CoA_pool->FAS cis_5_Undecenoyl_ACP cis-5-Undecenoyl-ACP FAS->cis_5_Undecenoyl_ACP Acyl_CoA_Synthetase Acyl-CoA Synthetase cis_5_Undecenoyl_ACP->Acyl_CoA_Synthetase cis_5_Undecenoyl_CoA cis-5-Undecenoyl-CoA Acyl_CoA_Synthetase->cis_5_Undecenoyl_CoA Methyltransferase Putative Fatty Acid Methyltransferase cis_5_Undecenoyl_CoA->Methyltransferase SAM S-Adenosyl-L-methionine (SAM) SAM->Methyltransferase Methylated_Intermediate_CoA Methylated Intermediate-CoA Methyltransferase->Methylated_Intermediate_CoA SAH S-Adenosyl-L-homocysteine (SAH) Methyltransferase->SAH Reductase Reductase Methylated_Intermediate_CoA->Reductase 6_Methylundecanoyl_CoA This compound Reductase->6_Methylundecanoyl_CoA NADP NADP+ Reductase->NADP NADPH NADPH NADPH->Reductase

Hypothetical biosynthetic pathway for this compound.

Quantitative Data

As there is no direct quantitative data for the enzymes involved in this compound synthesis, the following tables summarize kinetic parameters for analogous enzymes from the literature. This data can serve as a benchmark for future characterization studies.

Table 1: Kinetic Parameters of Fatty Acid O-Methyltransferases

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Mycobacterium marinum (MmFAMT)Palmitic Acid150 ± 2012.3 ± 0.4[5]
Mycobacterium marinum (MmFAMT)Stearic Acid180 ± 3010.1 ± 0.5[5]
Mycobacterium marinum (MmFAMT)Oleic Acid120 ± 1015.6 ± 0.7[5]
Penicillium stoloniferum O-methyltransferaseDemethylmycophenolic acid3.1Not Reported[6]

Table 2: Substrate Specificity of Fatty Acid Synthase (FAS)

Enzyme SourcePrimerRelative Activity (%)Major ProductsReference
Bacillus subtilisIsobutyryl-CoA100C14-C17 iso-fatty acids[7]
Bacillus subtilisIsovaleryl-CoA85C15 & C17 iso-fatty acids[7]
Bacillus subtilis2-Methylbutyryl-CoA110C15 & C17 anteiso-fatty acids[7]
Bugula neritinaAcetyl-CoA100Palmitic acid[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound and the enzymes involved in its proposed biosynthesis.

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from methods for the synthesis of other fatty acyl-CoA esters and can be used to produce a standard for analytical purposes.[8][9]

Materials:

  • 6-methylundecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A trilithium salt (CoASH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 0.5 M NaHCO3 solution

  • Reverse-phase HPLC system

Procedure:

  • Activation of 6-methylundecanoic acid:

    • Dissolve 4.2 mg of CDI (0.026 mmol) in 200 µL of anhydrous THF.

    • Add 6-methylundecanoic acid (0.031 mmol) to the CDI solution.

    • Stir the mixture at room temperature for 1 hour to form the acyl-imidazolide.

  • Acylation of Coenzyme A:

    • Dissolve 5 mg of CoASH (0.0064 mmol) in 50 µL of 0.5 M NaHCO3.

    • Add the CoASH solution to the acyl-imidazolide mixture.

    • Stir the reaction for 45 minutes at room temperature.

  • Purification:

    • Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

    • Dissolve the lyophilized powder in water.

    • Purify the this compound by reverse-phase HPLC.

    • Confirm the identity and purity of the product by LC-MS/MS.[10][11]

Protocol 2: Expression and Purification of a Putative Fatty Acid Methyltransferase

This protocol describes the expression and purification of a recombinant methyltransferase, which can be adapted for a candidate gene identified through bioinformatics.[7][8][12]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the putative methyltransferase gene fused to a purification tag (e.g., His-tag or GST-tag).

  • Luria-Bertani (LB) broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Purification:

    • Harvest the cells by centrifugation and resuspend in lysis buffer.

    • Lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to the equilibrated affinity chromatography column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the recombinant methyltransferase with elution buffer.

    • Analyze the purified protein by SDS-PAGE for purity and concentration.

Protocol 3: In Vitro Fatty Acid Synthesis and Methylation Assay

This assay is designed to test the hypothetical pathway by providing the necessary substrates and enzymes for the synthesis of 6-methylundecanoic acid.[13]

Materials:

  • Purified Fatty Acid Synthase (FAS).[4][14]

  • Purified putative fatty acid methyltransferase.

  • Propionyl-CoA.

  • Malonyl-CoA.

  • NADPH.

  • S-adenosyl-L-methionine (SAM).

  • Acyl carrier protein (ACP), if required by the FAS.

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.0, 1 mM DTT, 1 mM EDTA).

  • Quenching solution (e.g., 1 M HCl).

  • Extraction solvent (e.g., hexane (B92381) or ethyl acetate).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, propionyl-CoA (primer), malonyl-CoA (extender unit), NADPH, and FAS.

    • Initiate the fatty acid synthesis reaction by incubating at 37°C for 1-2 hours.

    • Add the purified putative methyltransferase and SAM to the reaction mixture.

    • Continue the incubation at 37°C for an additional 1-2 hours.

  • Sample Processing:

    • Stop the reaction by adding the quenching solution.

    • Extract the fatty acids with the extraction solvent.

    • Evaporate the solvent and derivatize the fatty acids to their methyl esters (FAMEs) for GC-MS analysis or analyze the acyl-CoAs directly by LC-MS/MS.

Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the analysis of the fatty acid products from the in vitro assay after conversion to fatty acid methyl esters (FAMEs).[15][16]

Materials:

  • Boron trifluoride-methanol (BF3-methanol) or methanolic HCl.

  • Hexane.

  • Saturated NaCl solution.

  • Anhydrous sodium sulfate.

  • GC-MS system with a suitable capillary column (e.g., DB-225ms).

Procedure:

  • Derivatization:

    • Resuspend the dried fatty acid extract in BF3-methanol.

    • Heat at 60-100°C for 10-30 minutes.

    • Cool the reaction and add hexane and saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs and dry over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS.

    • Use a temperature program to separate the FAMEs (e.g., initial temperature of 80°C, ramp to 220°C).

    • Identify the 6-methylundecanoate methyl ester by its retention time and mass spectrum, comparing it to a chemically synthesized standard if available.

Protocol 5: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is for the direct analysis of this compound from the in vitro assay.[10][11][17]

Materials:

Procedure:

  • Sample Preparation:

    • Dilute the in vitro reaction mixture with an appropriate buffer.

    • Centrifuge to remove any precipitated protein.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the acyl-CoA species using a gradient elution.

    • Detect this compound using multiple reaction monitoring (MRM) in positive ion mode. The transition would be from the protonated molecular ion [M+H]+ to a specific fragment ion (e.g., the fragment corresponding to the loss of the phosphopantetheine moiety).

Mandatory Visualizations

Experimental Workflow for In Vitro Synthesis and Analysis

Experimental_Workflow cluster_Enzyme_Prep Enzyme Preparation cluster_Assay In Vitro Assay cluster_Analysis Product Analysis Expression Recombinant Protein Expression in E. coli Purification Affinity Chromatography Purification Expression->Purification FAS_prep Purified FAS Purification->FAS_prep MT_prep Purified Putative Methyltransferase Purification->MT_prep Reaction_Setup Combine FAS, MT, Substrates (Propionyl-CoA, Malonyl-CoA, NADPH, SAM) FAS_prep->Reaction_Setup MT_prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quenching Quench Reaction Incubation->Quenching Extraction Organic Solvent Extraction Quenching->Extraction LC_MS_MS LC-MS/MS Analysis (Direct Acyl-CoA) Quenching->LC_MS_MS Derivatization Derivatization to FAMEs Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Workflow for the in vitro synthesis and analysis of 6-methylundecanoic acid.
Logical Relationship of Analytical Techniques

Analytical_Logic In_Vitro_Product Product from In Vitro Assay Analysis_Choice Target Analyte? In_Vitro_Product->Analysis_Choice Fatty_Acid Free Fatty Acid Analysis_Choice->Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Ester Analysis_Choice->Acyl_CoA Acyl-CoA Derivatization Derivatization (Esterification) Fatty_Acid->Derivatization LC_MS_MS LC-MS/MS Analysis Acyl_CoA->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Identification Identification & Quantification GC_MS->Identification LC_MS_MS->Identification

Decision logic for the analytical approach to product identification.

Conclusion

This technical guide provides a comprehensive framework for the study of this compound as a precursor in a novel fatty acid synthesis pathway. While the proposed biosynthetic route is hypothetical, it is grounded in well-established biochemical principles. The detailed experimental protocols and comparative quantitative data offer a solid starting point for researchers to investigate the existence and mechanisms of this pathway. The successful elucidation of this and similar pathways will broaden our understanding of microbial lipid metabolism and may reveal new targets for drug development, particularly in the context of bacterial pathogens that rely on unique fatty acids for their survival.

References

Exploring the enzymatic origin of the methyl branch in 6-Methylundecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic origins of the methyl branch in 6-Methylundecanoyl-CoA, a branched-chain fatty acyl-CoA. While the complete biosynthetic pathway for this specific molecule remains an area of active investigation, this document synthesizes current knowledge on the biosynthesis of branched-chain fatty acids (BCFAs) to propose potential enzymatic routes. We delve into the established mechanisms involving primer- initiated synthesis, the potential role of specific methyltransferases, and the integration of these pathways with central carbon metabolism. This guide also furnishes detailed experimental protocols for the analysis of BCFAs and associated enzyme assays, alongside structured quantitative data from relevant studies. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the complex enzymatic machinery involved.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more methyl groups along their acyl chain. These branches can occur at various positions, leading to different isomers such as iso- and anteiso-BCFAs, which have methyl branches at the penultimate and antepenultimate carbons, respectively, or internally branched fatty acids. The presence and position of these methyl groups significantly influence the physicochemical properties of the fatty acids, such as their melting point, viscosity, and fluidity. In biological systems, BCFAs are integral components of cell membranes, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity and function across diverse environmental conditions.[1][2]

The biosynthesis of BCFAs diverges from that of straight-chain fatty acids primarily at the initiation stage of fatty acid synthesis.[1] While straight-chain fatty acids are typically initiated with acetyl-CoA, the synthesis of BCFAs utilizes branched-chain short-chain acyl-CoAs as primers.[3] These primers are derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.[3]

The Enigmatic Origin of the 6-Methyl Branch

The specific placement of a methyl group at the C-6 position of an undecanoyl (C11) chain in this compound presents a fascinating challenge to the conventional understanding of BCFA biosynthesis. Standard mechanisms involving branched-chain amino acid-derived primers do not readily explain this mid-chain branching pattern. Two primary hypotheses for the origin of this methyl group are considered here:

  • A Novel Elongation Mechanism: This hypothesis posits the existence of a unique set of enzymes or a modified fatty acid synthase (FAS) complex that incorporates a methyl group at a specific point during the elongation of the acyl chain.

  • Post-Synthesis Modification: This model suggests that a straight-chain undecanoyl-CoA or a precursor is synthesized first, followed by the specific methylation at the C-6 position by a dedicated methyltransferase.

Proposed Enzymatic Pathways for this compound Biosynthesis

Based on the current understanding of fatty acid metabolism, we can propose several potential enzymatic pathways that could lead to the formation of this compound.

Pathway 1: Modified Fatty Acid Synthesis with a Specific Primer

This pathway is an adaptation of the known mechanism for BCFA synthesis. It would require a specific, yet to be identified, short-chain acyl-CoA primer that, after subsequent elongation cycles, results in a methyl group at the C-6 position of the final C11 chain.

BCFA_Synthesis_Pathway cluster_0 Primer Synthesis cluster_1 Fatty Acid Elongation Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain α-Keto Acids Branched-Chain α-Keto Acids Branched-Chain Amino Acids->Branched-Chain α-Keto Acids Transaminase Branched-Chain Acyl-CoA Primers Branched-Chain Acyl-CoA Primers Branched-Chain α-Keto Acids->Branched-Chain Acyl-CoA Primers BCKA Dehydrogenase Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Acyl-CoA Primers->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Growing Acyl-ACP Growing Acyl-ACP Fatty Acid Synthase (FAS)->Growing Acyl-ACP Condensation, Reduction, Dehydration, Reduction 6-Methylundecanoyl-ACP 6-Methylundecanoyl-ACP Fatty Acid Synthase (FAS)->6-Methylundecanoyl-ACP Growing Acyl-ACP->Fatty Acid Synthase (FAS) This compound This compound 6-Methylundecanoyl-ACP->this compound Thioesterase

Figure 1: Proposed pathway for this compound synthesis via a specific branched-chain primer.
Pathway 2: Post-Synthesis Methylation by a Fatty Acyl-CoA Methyltransferase

This alternative pathway involves the initial synthesis of a straight-chain C11 acyl-CoA (undecanoyl-CoA), followed by a targeted methylation event. This reaction would be catalyzed by a putative S-adenosyl-L-methionine (SAM)-dependent methyltransferase. While fatty acid O-methyltransferases that esterify the carboxyl group are known, a C-methyltransferase acting on the acyl chain represents a novel enzymatic activity in this context.[4][5]

Post_Synthesis_Methylation_Pathway cluster_0 Straight-Chain Fatty Acid Synthesis cluster_1 Post-Synthesis Methylation Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Undecanoyl-CoA Undecanoyl-CoA Fatty Acid Synthase (FAS)->Undecanoyl-CoA Elongation Cycles Fatty Acyl-CoA C6-Methyltransferase Fatty Acyl-CoA C6-Methyltransferase Undecanoyl-CoA->Fatty Acyl-CoA C6-Methyltransferase S-adenosyl-L-methionine (SAM) S-adenosyl-L-methionine (SAM) S-adenosyl-L-methionine (SAM)->Fatty Acyl-CoA C6-Methyltransferase This compound This compound Fatty Acyl-CoA C6-Methyltransferase->this compound S-adenosyl-L-homocysteine (SAH) S-adenosyl-L-homocysteine (SAH) Fatty Acyl-CoA C6-Methyltransferase->S-adenosyl-L-homocysteine (SAH)

Figure 2: Proposed pathway for this compound synthesis via post-synthesis methylation.

Quantitative Data

The definitive enzymes for this compound biosynthesis have not been characterized, thus specific kinetic data is unavailable. However, kinetic parameters for related enzymes in branched-chain fatty acid synthesis provide a valuable reference.

Table 1: Kinetic Parameters of Enzymes in Branched-Chain Fatty Acid Synthesis

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
Branched-chain α-keto acid decarboxylaseBacillus subtilisα-Ketoisovalerate13.3-[6]
Branched-chain α-keto acid decarboxylaseBacillus subtilisα-Keto-β-methylvalerate5.6-[6]
Fatty Acid Synthase (FAS)AnimalMalonyl-CoA--[7][8]
Fatty Acid Synthase (FAS)E. coli---[9][10][11]

Note: Comprehensive kinetic data for many of these enzymes are still being actively researched.

Experimental Protocols

Analysis of this compound and other BCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard procedure for the analysis of fatty acids from biological samples, which involves extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Logical Workflow for GC-MS Analysis of BCFAs

GCMS_Workflow Sample_Homogenization 1. Sample Homogenization (e.g., tissue, cells) Lipid_Extraction 2. Lipid Extraction (e.g., Folch method) Sample_Homogenization->Lipid_Extraction Derivatization_to_FAMEs 3. Derivatization to FAMEs (e.g., with BF3-methanol) Lipid_Extraction->Derivatization_to_FAMEs FAME_Extraction 4. FAME Extraction (e.g., with hexane) Derivatization_to_FAMEs->FAME_Extraction GCMS_Analysis 5. GC-MS Analysis FAME_Extraction->GCMS_Analysis Data_Analysis 6. Data Analysis (Identification and Quantification) GCMS_Analysis->Data_Analysis

References

The Significance of 6-Methylundecanoyl-CoA and its Analogs in Species-Specific Pheromone Blends: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical communication mediated by pheromones is a cornerstone of interaction in the biological world, governing behaviors from mating rituals to social organization. Among the vast diversity of pheromonal compounds, those derived from fatty acid metabolism, particularly methyl-branched molecules, represent a sophisticated class of signals that ensure species-specificity. This technical guide delves into the core of this chemical language, focusing on 6-Methylundecanoyl-CoA and its analogs, such as the behaviorally active aldehyde, 10-methyldodecanal (B150343). We explore the biosynthesis, chemical composition, and perception of these molecules, with a focus on the South American Cerambycid beetle, Eburodacrys vittata, and comparative insights from the greater wax moth, Galleria mellonella. This document provides a comprehensive resource, including quantitative data, detailed experimental protocols, and visual representations of key pathways, to aid researchers in the fields of chemical ecology, neuroscience, and drug development in understanding and harnessing the power of these specific chemical signals.

Introduction to Methyl-Branched Pheromones

Pheromones are chemical signals that trigger innate behavioral or physiological responses in members of the same species. Their specificity is paramount to prevent interspecific interactions, such as cross-mating, which would be evolutionarily disadvantageous. One of the key strategies to achieve this specificity is through the biosynthesis of structurally complex molecules, including those with methyl branches.

The precursor molecule, this compound, represents a critical intermediate in the biosynthesis of a class of methyl-branched fatty acid-derived pheromones. While the direct use of the CoA ester as a volatile pheromone is unlikely, it serves as the activated form for enzymatic modifications that lead to the final signaling molecules, such as aldehydes, alcohols, and esters. The position and stereochemistry of the methyl group are crucial for receptor binding and, consequently, for the biological activity of the pheromone.

Insects, in particular, have evolved intricate biosynthetic pathways to produce these specific signals. The elongation of a methyl-branched fatty acyl-CoA moiety is a known mechanism in the formation of certain insect pheromones[1]. This guide will use the recently identified pheromone of the longhorned beetle, Eburodacrys vittata, 10-methyldodecanal, as a primary example to illustrate the principles of methyl-branched pheromone biology[2]. For comparative purposes, the well-studied pheromone blend of the greater wax moth, Galleria mellonella, which primarily consists of straight-chain aldehydes, will also be discussed[3][4][5][6][7][8].

Pheromone Composition and Quantitative Data

The precise composition and the relative ratios of components in a pheromone blend are critical for eliciting a specific behavioral response. Below are tables summarizing the quantitative data for the pheromone components of Eburodacrys vittata and Galleria mellonella.

Table 1: Pheromone Composition of Eburodacrys vittata

CompoundChemical ClassQuantity per MaleReference
10-MethyldodecanalMethyl-branched AldehydeMicrograms[2]

Table 2: Major Pheromone Components of the Greater Wax Moth (Galleria mellonella)

CompoundChemical ClassRelative Amount (%)Reference
Nonanal (B32974)AldehydeMajor Component[3][5][7]
Undecanal (B90771)AldehydeMajor Component[3][5][7]
5,11-DimethylpentacosaneMethyl-branched HydrocarbonMinor Component[4]
HexanalAldehydeMinor Component[5]
HeptanalAldehydeMinor Component[5]
OctanalAldehydeMinor Component[5]
DecanalAldehydeMinor Component[5]
UndecanolAlcoholMinor Component[5]
6,10,14-Trimethylpentadecan-2-oneKetoneMinor Component[5]

Note: The exact ratios of nonanal and undecanal can vary between different populations of G. mellonella.[3][5]

Biosynthesis of Methyl-Branched and Straight-Chain Aldehyde Pheromones

The biosynthesis of fatty acid-derived pheromones begins with primary metabolism. The pathways diverge to produce species-specific compounds through a series of enzymatic modifications.

Proposed Biosynthetic Pathway for 10-Methyldodecanal in Eburodacrys vittata

The biosynthesis of 10-methyldodecanal likely follows the general principles of fatty acid synthesis with the incorporation of a methylmalonyl-CoA unit to introduce the methyl branch. The pathway can be conceptualized as follows:

Biosynthesis_Methyl_Branched_Aldehyde Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Chain Elongation Chain Elongation Fatty Acid Synthase (FAS)->Chain Elongation 10-Methyldodecanoyl-CoA 10-Methyldodecanoyl-CoA Chain Elongation->10-Methyldodecanoyl-CoA Fatty Acyl-CoA Reductase (FAR) Fatty Acyl-CoA Reductase (FAR) 10-Methyldodecanoyl-CoA->Fatty Acyl-CoA Reductase (FAR) 10-Methyldodecanol 10-Methyldodecanol Fatty Acyl-CoA Reductase (FAR)->10-Methyldodecanol Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH) 10-Methyldodecanol->Alcohol Dehydrogenase (ADH) 10-Methyldodecanal 10-Methyldodecanal Alcohol Dehydrogenase (ADH)->10-Methyldodecanal

Figure 1: Proposed biosynthesis of 10-methyldodecanal.
Biosynthetic Pathway for Straight-Chain Aldehydes in Galleria mellonella

The biosynthesis of nonanal and undecanal in the greater wax moth follows a more conventional fatty acid synthesis pathway, followed by reduction and oxidation steps.

Biosynthesis_Straight_Chain_Aldehyde Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty Acid Synthase (FAS) C9/C11 Acyl-CoA C9/C11 Acyl-CoA Fatty Acid Synthase (FAS)->C9/C11 Acyl-CoA Fatty Acyl-CoA Reductase (FAR) Fatty Acyl-CoA Reductase (FAR) C9/C11 Acyl-CoA->Fatty Acyl-CoA Reductase (FAR) Nonanol/Undecanol Nonanol/Undecanol Fatty Acyl-CoA Reductase (FAR)->Nonanol/Undecanol Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH) Nonanol/Undecanol->Alcohol Dehydrogenase (ADH) Nonanal/Undecanal Nonanal/Undecanal Alcohol Dehydrogenase (ADH)->Nonanal/Undecanal

Figure 2: Biosynthesis of straight-chain aldehydes.

Experimental Protocols

The identification and characterization of pheromones require a suite of sophisticated analytical techniques. This section outlines the key experimental protocols.

Pheromone Collection

Objective: To collect volatile pheromones from the insect for subsequent analysis.

Method: Headspace Volatiles Collection (Aeration)

  • Place live insects (e.g., calling male moths or beetles) in a clean glass chamber.

  • Pass a gentle stream of purified air (e.g., charcoal-filtered) over the insects.

  • Trap the effluent air containing the volatile pheromones on a sorbent material (e.g., Porapak Q, Tenax TA).

  • Elute the trapped compounds from the sorbent with a small volume of high-purity solvent (e.g., hexane (B92381) or dichloromethane).

  • Concentrate the resulting extract under a gentle stream of nitrogen for analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the pheromone blend.

Protocol:

  • Injection: Inject a small aliquot (e.g., 1 µL) of the pheromone extract into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C) and gradually increase to a high temperature (e.g., 280°C) to separate compounds based on their boiling points and polarity.

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Use electron impact (EI) ionization to fragment the molecules.

    • Detection: Scan a range of mass-to-charge ratios (m/z) to obtain a mass spectrum for each eluting compound.

  • Identification: Compare the retention times and mass spectra of the unknown compounds with those of authentic synthetic standards.

  • Quantification: Use an internal standard and create a calibration curve to determine the absolute quantity of each pheromone component.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector GC_Column Capillary Column (in Oven) Injector->GC_Column Separation Ion_Source Ion Source (Fragmentation) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (m/z Sorting) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data_System Detector->Data_System Signal Sample_Injection Sample_Injection Sample_Injection->Injector

Figure 3: General workflow for GC-MS analysis.

Signaling Pathway: From Receptor to Behavior

The perception of pheromones initiates a signaling cascade within the insect's olfactory system, ultimately leading to a behavioral response.

General Olfactory Signaling Pathway in Insects:

  • Binding: Pheromone molecules enter the sensilla on the insect's antennae and bind to Odorant-Binding Proteins (OBPs).

  • Transport: OBPs transport the hydrophobic pheromone molecules across the sensillar lymph to the dendritic membrane of Olfactory Receptor Neurons (ORNs).

  • Receptor Activation: The pheromone binds to a specific Olfactory Receptor (OR) complex, which is a ligand-gated ion channel.

  • Signal Transduction: Binding of the pheromone opens the ion channel, leading to depolarization of the ORN and the generation of an action potential.

  • Neural Processing: The action potential travels down the axon of the ORN to the antennal lobe of the brain, where the signal is processed in specific glomeruli.

  • Behavioral Response: Higher brain centers interpret the olfactory information, leading to a specific behavior, such as upwind flight in search of a mate.

Olfactory_Signaling_Pathway Pheromone Pheromone OBP Odorant-Binding Protein Pheromone->OBP Binding OR_Complex Olfactory Receptor Complex OBP->OR_Complex Transport & Binding ORN Olfactory Receptor Neuron OR_Complex->ORN Depolarization Antennal_Lobe Antennal Lobe (Brain) ORN->Antennal_Lobe Action Potential Behavior Behavior Antennal_Lobe->Behavior Signal Processing

Figure 4: Olfactory signaling pathway in insects.

Conclusion and Future Directions

The study of this compound and its derived pheromones provides a fascinating window into the evolution of chemical communication. The specificity conferred by methyl-branching highlights the sophisticated biochemical machinery that has evolved to ensure reproductive isolation. The identification of 10-methyldodecanal in Eburodacrys vittata opens up new avenues for research into the biosynthesis and perception of this class of compounds[2].

For researchers in drug development, understanding the high specificity of pheromone-receptor interactions can provide valuable insights for the design of novel, highly targeted therapeutic agents. Furthermore, the development of synthetic pheromone analogs has significant potential for environmentally friendly pest management strategies.

Future research should focus on:

  • Elucidating the complete biosynthetic pathway of 10-methyldodecanal and other methyl-branched pheromones, including the identification and characterization of the key enzymes involved.

  • Identifying the specific olfactory receptors that detect these methyl-branched aldehydes and characterizing their binding properties.

  • Investigating the neural circuits that process the information from these specific receptors and translate it into a behavioral output.

By continuing to unravel the complexities of this chemical language, we can gain a deeper understanding of the natural world and develop innovative solutions for a variety of scientific and practical challenges.

References

The Enigmatic Presence of 6-Methylundecanoyl-CoA in Insect Pheromone Glands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of insect pheromones, critical for chemical communication and reproductive success, often involves unique biochemical pathways. While much research has focused on straight-chain fatty acid-derived pheromones, the role of methyl-branched precursors, such as the putative 6-Methylundecanoyl-CoA, remains a compelling area of investigation. This technical guide delves into the natural occurrence of methyl-branched acyl-CoA esters in insect pheromone glands, using established examples to infer the potential biosynthesis and significance of molecules like this compound. We provide a comprehensive overview of the biosynthetic pathways, quantitative data from related compounds, detailed experimental protocols for their analysis, and visualizations of the key processes to facilitate further research in this specialized field.

Introduction: The Significance of Methyl-Branched Pheromone Precursors

Insect pheromones are predominantly derived from fatty acid metabolism. While the biosynthesis of straight-chain pheromones is well-documented, a significant number of insect species, particularly within the orders Coleoptera and Blattodea, utilize methyl-branched hydrocarbons as crucial components of their pheromonal bouquets. These branches are introduced during the de novo synthesis of fatty acids, creating unique structures that contribute to the specificity of chemical signals.

The molecule this compound, a C12 fatty acyl-CoA with a methyl group at the 6th position, represents a potential precursor in the biosynthesis of such branched pheromones. Although direct evidence for the widespread natural occurrence of this specific molecule is limited in current literature, the established principles of methyl-branched fatty acid synthesis in insects provide a strong foundation for understanding its potential role and for developing methodologies to investigate its presence and function.

Biosynthesis of Methyl-Branched Acyl-CoA in Insect Pheromone Glands

The biosynthesis of methyl-branched fatty acids in insects deviates from the typical fatty acid synthesis pathway through the incorporation of propionyl-CoA in place of acetyl-CoA as a primer or during chain elongation. The key enzyme in this process is fatty acid synthase (FAS) .

The general pathway is as follows:

  • Precursor Supply: The biosynthesis begins with acetyl-CoA and malonyl-CoA for the straight-chain portions of the fatty acid. For the methyl-branched segments, propionyl-CoA is utilized. Propionyl-CoA is primarily derived from the catabolism of amino acids such as isoleucine and valine.[1][2]

  • Initiation and Elongation: Fatty acid synthase catalyzes the condensation of these precursors. The incorporation of a propionyl-CoA-derived unit (methylmalonyl-CoA) instead of a malonyl-CoA unit during elongation results in a methyl branch on the growing acyl chain.[3][4]

  • Formation of Methyl-Branched Acyl-CoA: The final product of this modified fatty acid synthesis is a methyl-branched fatty acyl-CoA, such as the hypothetical this compound.

This pathway has been elucidated in several insect species, providing a model for understanding the formation of a wide range of methyl-branched pheromone precursors.

Signaling Pathway for Pheromone Biosynthesis

The production of fatty acid-derived pheromones, including those with branched chains, is often under hormonal control, primarily by the Juvenile Hormone (JH) .

G General Signaling Pathway for Methyl-Branched Pheromone Biosynthesis JH Juvenile Hormone (JH) JH_Receptor JH Receptor Complex JH->JH_Receptor Binds to Transcription_Factors Transcription Factors JH_Receptor->Transcription_Factors Activates Gene_Expression Upregulation of Gene Expression Transcription_Factors->Gene_Expression FAS Fatty Acid Synthase (FAS) (with affinity for propionyl-CoA) Gene_Expression->FAS Increases synthesis of Methyl_Branched_Acyl_CoA Methyl-Branched Acyl-CoA (e.g., this compound) FAS->Methyl_Branched_Acyl_CoA Synthesizes Amino_Acid_Catabolism Amino Acid Catabolism (e.g., Valine, Isoleucine) Propionyl_CoA Propionyl-CoA Pool Amino_Acid_Catabolism->Propionyl_CoA Produces Propionyl_CoA->FAS Substrate for Pheromone_Biosynthesis Downstream Pheromone Biosynthesis Methyl_Branched_Acyl_CoA->Pheromone_Biosynthesis Precursor for

Caption: Hormonal regulation of methyl-branched acyl-CoA synthesis.

Quantitative Data on Methyl-Branched Pheromone Precursors

Table 1: Examples of Methyl-Branched Pheromones and Their Precursors

Insect SpeciesPheromone ComponentPutative Acyl-CoA PrecursorPheromone Gland LocationReference
Blattella germanica (German Cockroach)3,11-Dimethylnonacosan-2-oneMethyl-branched fatty acyl-CoAIntegument[5][6][7]
Tribolium castaneum (Red Flour Beetle)4,8-Dimethyldecanal4,8-Dimethyldecanoyl-CoAProthoracic femoral setiferous sex patch[3][8]

Note: The concentrations of these precursors in the pheromone glands are typically very low, often in the picomolar to nanomolar range, necessitating highly sensitive analytical techniques for their detection and quantification.

Experimental Protocols

The analysis of acyl-CoA esters, particularly rare or low-abundance molecules like this compound from complex biological matrices like insect pheromone glands, requires specialized and highly sensitive methods.

Extraction of Acyl-CoA Esters from Pheromone Glands

This protocol is adapted from general methods for acyl-CoA extraction from tissues.

Materials:

  • Insect pheromone glands

  • Liquid nitrogen

  • Homogenization buffer (e.g., 10% trichloroacetic acid or a buffered solution with antioxidants)

  • Internal standards (e.g., deuterated acyl-CoA standards)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents: Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)

Procedure:

  • Dissection and Quenching: Dissect the pheromone glands from the insect and immediately freeze them in liquid nitrogen to quench all enzymatic activity.

  • Homogenization: Homogenize the frozen tissue in ice-cold homogenization buffer containing an internal standard.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoA esters with a methanol or acetonitrile solution.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for LC-MS analysis.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for the sensitive and specific detection of acyl-CoA esters.[9]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reversed-phase column (e.g., C8 or C18) suitable for the separation of lipids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+) is often used for acyl-CoAs.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification, or full scan MS for untargeted analysis.

  • Transitions (for SRM/PRM): Specific precursor-to-product ion transitions for the target acyl-CoA and the internal standard would need to be determined.

Experimental Workflow Diagram

G Workflow for Analysis of Methyl-Branched Acyl-CoA Dissection Pheromone Gland Dissection Freezing Flash Freezing (Liquid Nitrogen) Dissection->Freezing Homogenization Homogenization (with Internal Standard) Freezing->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Drying Drying under N2 SPE->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: Analytical workflow for acyl-CoA from insect glands.

Future Directions and Conclusion

The study of methyl-branched acyl-CoA esters in insect pheromone glands is a promising frontier in chemical ecology and biochemistry. While direct evidence for this compound is yet to be broadly established, the biosynthetic machinery for creating such molecules is present in insects. Future research should focus on:

  • Targeted Metabolomics: Utilizing the described LC-MS methods to specifically screen for this compound and other methyl-branched intermediates in a wider range of insect species.

  • Enzyme Characterization: Functional characterization of fatty acid synthases from insects known to produce methyl-branched pheromones to understand their substrate specificity for propionyl-CoA.

  • Gene Silencing: Using techniques like RNA interference (RNAi) to knock down the expression of candidate FAS genes and observe the effect on the production of methyl-branched pheromones.

Understanding the biosynthesis and role of these unique fatty acid derivatives will not only enhance our knowledge of insect communication but may also open new avenues for the development of species-specific pest management strategies. This guide provides a foundational framework for researchers to explore the intriguing world of methyl-branched pheromone precursors.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 6-Methylundecanoyl-CoA and its use in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylundecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) thioester. Branched-chain fatty acids (BCFAs) and their CoA derivatives are increasingly recognized for their roles in various biological processes, including lipid metabolism, cellular signaling, and the regulation of gene expression. The synthesis of specific BCFAs like this compound is crucial for investigating their precise functions and for screening potential therapeutic agents that target pathways involving these molecules. This document provides a detailed protocol for the enzymatic synthesis of this compound and its subsequent use in an in vitro assay to assess its activity as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.

Enzymatic Synthesis of this compound

The synthesis of this compound from its corresponding free fatty acid, 6-methylundecanoic acid, is catalyzed by a long-chain acyl-CoA synthetase (ACSL). These enzymes activate fatty acids by converting them into their CoA thioesters, a critical step for their participation in metabolic pathways.[1][2] While the specific activity of ACSL isoforms on 6-methylundecanoic acid has not been extensively documented, several ACSL isoforms exhibit broad substrate specificity and are known to activate various long-chain and branched-chain fatty acids.[1][3] This protocol is based on the general activity of recombinant human ACSL6, which is known to act on a variety of long-chain fatty acids.[3]

Experimental Workflow for Enzymatic Synthesis

Enzymatic Synthesis Workflow cluster_synthesis Synthesis Reaction cluster_purification Purification 6-Methylundecanoic_Acid 6-Methylundecanoic Acid Reaction_Mix Reaction Incubation 6-Methylundecanoic_Acid->Reaction_Mix ATP ATP ATP->Reaction_Mix CoA Coenzyme A CoA->Reaction_Mix ACSL_Enzyme Acyl-CoA Synthetase (ACSL) ACSL_Enzyme->Reaction_Mix 6-Methylundecanoyl-CoA_Product This compound Reaction_Mix->6-Methylundecanoyl-CoA_Product HPLC HPLC Purification 6-Methylundecanoyl-CoA_Product->HPLC Purified_Product Purified This compound HPLC->Purified_Product PPARa_Activation_Pathway Ligand This compound PPARa PPARα Ligand->PPARa Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1A) PPRE->Target_Genes Activation

References

Application Notes and Protocols: Synthesis of 6-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-Methylundecanoyl-CoA is a branched-chain fatty acyl-coenzyme A thioester. Such molecules are crucial intermediates in fatty acid metabolism and are valuable research tools for studying enzymes involved in lipid biosynthesis and degradation. They can serve as substrates for acyl-CoA dehydrogenases, synthases, and other enzymes implicated in metabolic pathways. The study of these enzymes is pertinent to various fields, including metabolic disorders and drug development.

This document provides a detailed protocol for the chemical synthesis of this compound. The synthesis is a two-part process. The first part is a proposed synthetic route for the precursor, 6-methylundecanoic acid, which is not readily commercially available. This route employs a Wittig reaction to construct the carbon backbone, followed by hydrogenation and oxidation. The second part details the conversion of the synthesized carboxylic acid to its corresponding coenzyme A thioester using a mixed anhydride (B1165640) method with ethyl chloroformate. This latter method is a well-established procedure for the synthesis of various acyl-CoA molecules.

Part 1: Proposed Synthesis of 6-Methylundecanoic Acid

This protocol describes a plausible multi-step synthesis of 6-methylundecanoic acid starting from commercially available reagents.

Experimental Protocol: 6-Methylundecanoic Acid

Step 1a: Synthesis of (5-Methylhexyl)triphenylphosphonium Bromide

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (B44618) (26.22 g, 100 mmol) in 100 mL of anhydrous toluene.

  • Add 1-bromo-5-methylhexane (B1585216) (17.91 g, 100 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature, allowing the phosphonium (B103445) salt to precipitate.

  • Collect the white solid by vacuum filtration, wash with 50 mL of cold diethyl ether, and dry under vacuum.

Step 1b: Wittig Reaction to form 6-Methylundec-5-ene (B14162980)

  • Suspend the dried (5-methylhexyl)triphenylphosphonium bromide (44.14 g, 100 mmol) in 150 mL of anhydrous tetrahydrofuran (B95107) (THF) in a 500 mL flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (40 mL, 2.5 M solution in hexanes, 100 mmol) dropwise via a syringe. The solution should turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the mixture at 0°C for 1 hour.

  • Add a solution of pentanal (8.61 g, 100 mmol) in 20 mL of anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation to obtain 6-methylundec-5-ene.

Step 1c: Hydrogenation to 6-Methylundecane (B100299)

  • Dissolve the purified 6-methylundec-5-ene (16.83 g, 100 mmol) in 100 mL of ethanol (B145695) in a hydrogenation vessel.

  • Add Palladium on carbon (10% w/w, 0.5 g) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 12 hours.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethanol.

  • Remove the solvent from the filtrate by rotary evaporation to yield 6-methylundecane.

Step 1d: Oxidation to 6-Methylundecanoic Acid

  • Prepare a Jones reagent by slowly adding 23 mL of concentrated sulfuric acid to 41 mL of water, cooling in an ice bath, and then adding 26.72 g of chromium trioxide in small portions. Dilute the final mixture to 100 mL with water.

  • Caution: Jones reagent is highly corrosive and toxic. In a 1 L flask equipped with a dropping funnel and a thermometer, dissolve 6-methylundecane (17.03 g, 100 mmol) in 200 mL of acetone (B3395972) and cool to 0°C.

  • Add the Jones reagent dropwise to the stirred acetone solution, maintaining the temperature between 0°C and 10°C.

  • After the addition is complete (the orange color of the reagent persists), stir the mixture for an additional 2 hours at room temperature.

  • Add isopropanol (B130326) dropwise to quench the excess oxidant until the solution turns green.

  • Remove the acetone by rotary evaporation.

  • Extract the aqueous residue with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude carboxylic acid by silica (B1680970) gel column chromatography or distillation to yield pure 6-methylundecanoic acid.

Part 2: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of acyl-CoA thioesters.

Experimental Protocol: this compound
  • Dissolve 6-methylundecanoic acid (20 mg, 0.1 mmol) in 1 mL of anhydrous tetrahydrofuran (THF) in a small vial and cool to 4°C.

  • Add triethylamine (B128534) (14 µL, 0.1 mmol) to the solution.

  • Add ethyl chloroformate (10 µL, 0.1 mmol) dropwise while stirring and continue to stir the mixture at 4°C for 30 minutes to form the mixed anhydride.

  • In a separate vial, dissolve Coenzyme A (free acid, 77 mg, 0.1 mmol) in 2 mL of 0.5 M sodium bicarbonate solution (pH ~8.5).

  • Add the Coenzyme A solution to the mixed anhydride reaction mixture.

  • Stir the reaction vigorously at room temperature for 2 hours.

  • Freeze the reaction mixture in liquid nitrogen and lyophilize overnight to obtain a dry powder.

  • Purify the crude this compound by reversed-phase HPLC. Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5).

  • Monitor the elution at 260 nm (adenine base of CoA).

  • Collect the fractions containing the product, pool them, and lyophilize to obtain pure this compound as a white powder.

  • Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from 6-methylundecanoic acid.

ParameterValue
Reagents
6-Methylundecanoic Acid20 mg (0.1 mmol)
Triethylamine14 µL (0.1 mmol)
Ethyl Chloroformate10 µL (0.1 mmol)
Coenzyme A (free acid)77 mg (0.1 mmol)
Solvents/Buffers
Anhydrous THF1 mL
0.5 M Sodium Bicarbonate2 mL
Reaction Conditions
Anhydride Formation Temp.4°C
Anhydride Formation Time30 minutes
Thioesterification Temp.Room Temperature
Thioesterification Time2 hours
Purification
MethodReversed-Phase HPLC (C18 column)
Detection Wavelength260 nm

Visualization of Experimental Workflow

The overall workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 6-Methylundecanoic Acid (Proposed Route) cluster_part2 Part 2: Synthesis of this compound start1 1-Bromo-5-methylhexane + Triphenylphosphine phosphonium Formation of (5-Methylhexyl)triphenyl- phosphonium Bromide start1->phosphonium ylide Ylide Formation (n-BuLi) phosphonium->ylide wittig Wittig Reaction ylide->wittig pentanal Pentanal pentanal->wittig alkene 6-Methylundec-5-ene wittig->alkene hydrogenation Hydrogenation (H2, Pd/C) alkene->hydrogenation alkane 6-Methylundecane hydrogenation->alkane oxidation Jones Oxidation alkane->oxidation acid 6-Methylundecanoic Acid oxidation->acid acid_in 6-Methylundecanoic Acid acid->acid_in anhydride Mixed Anhydride Formation (EtOCOCl, Et3N) acid_in->anhydride thioesterification Thioesterification anhydride->thioesterification coa Coenzyme A coa->thioesterification crude_product Crude this compound thioesterification->crude_product purification RP-HPLC Purification crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the chemical synthesis of this compound.

Analytical methods for the detection and quantification of 6-Methylundecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methylundecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA). BCFAs are important metabolic intermediates in various organisms, playing roles in cell membrane fluidity, energy metabolism, and as precursors for more complex lipids. In bacteria, they are synthesized from branched-chain amino acids, while in mammals, their metabolism often involves pathways like alpha-oxidation for degradation. The analysis of specific BCFA-CoAs like this compound is crucial for understanding their metabolic roles in both health and disease.

Due to the limited commercial availability of a dedicated analytical standard for this compound, direct quantification is challenging. However, established methods for the analysis of other fatty acyl-CoAs can be readily adapted. The primary analytical techniques for the sensitive and specific detection of acyl-CoAs are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with the latter typically analyzing the fatty acid after hydrolysis.

Analytical Approaches

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for acyl-CoA analysis due to its high sensitivity and specificity, allowing for the direct measurement of the intact acyl-CoA molecule. A reverse-phase LC system is typically used to separate the acyl-CoAs based on their chain length and hydrophobicity, followed by detection with a tandem mass spectrometer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is a robust technique for the analysis of fatty acids. To analyze this compound, it first requires hydrolysis to release the 6-methylundecanoic acid. The free fatty acid is then derivatized to a more volatile form, such as a fatty acid methyl ester (FAME), prior to GC-MS analysis. While indirect, this method is highly sensitive and provides excellent chromatographic separation of isomeric fatty acids.

  • Enzymatic Assays: These assays provide a high-throughput method for the quantification of total fatty acyl-CoAs. They are based on enzymatic reactions that produce a detectable signal (e.g., colorimetric or fluorometric). However, these assays lack the specificity to distinguish between different acyl-CoA species.

Metabolic Context: Alpha-Oxidation of Branched-Chain Fatty Acids

In mammals, branched-chain fatty acids like 6-methylundecanoic acid (derived from its CoA ester) can be metabolized through alpha-oxidation, particularly when a methyl group at the beta-position prevents direct beta-oxidation. This pathway facilitates the removal of a single carbon from the carboxyl end.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanoyl-CoA Phytanoyl-CoA 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA dioxygenase Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA lyase Formyl-CoA Formyl-CoA Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde dehydrogenase Beta-Oxidation Beta-Oxidation Pristanic Acid->Beta-Oxidation Activation to Pristanoyl-CoA LCMS_Workflow Start Cell Pellet Lysis Lysis with Methanol/Water Start->Lysis Centrifuge Centrifugation Lysis->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation UPLC/HPLC Separation (C18 Column) Supernatant->LC_Separation MS_Detection Tandem MS Detection (ESI+, SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End Results Data_Analysis->End GCMS_Workflow Start Acyl-CoA Sample Hydrolysis Alkaline Hydrolysis Start->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Derivatization FAME Derivatization Extraction->Derivatization GC_Separation GC Separation (Polar Column) Derivatization->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End Results Data_Analysis->End

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic 6-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methylundecanoyl-CoA is a branched-chain acyl-coenzyme A derivative of significant interest in metabolic research and as a potential building block in drug development. The synthesis of this molecule results in a crude mixture containing unreacted starting materials, byproducts, and the desired product. For its use in subsequent biological assays or as a pharmaceutical precursor, a high degree of purity is essential. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) protocol for the purification of synthetic this compound.

Principle of Separation

The purification method leverages the hydrophobic nature of the 6-methylundecanoyl acyl chain. A C18 stationary phase is used to retain the molecule via hydrophobic interactions. The separation is achieved by applying a gradient of increasing organic solvent (acetonitrile) in an aqueous buffer. This gradient elution allows for the separation of the highly hydrophobic this compound from more polar impurities and starting materials. Detection is performed by monitoring the UV absorbance of the adenine (B156593) ring in the Coenzyme A moiety at 260 nm.[1][2][3]

Materials and Instrumentation

Category Item Specifications/Notes
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, UV/Vis Detector
HPLC ColumnReverse-Phase C18 Column (e.g., 5 µm, 4.6 x 250 mm)
Data AcquisitionChromatography Data Station (CDS)
Chemicals & Reagents Acetonitrile (ACN)HPLC Grade
Potassium Dihydrogen Phosphate (KH₂PO₄)ACS Grade or higher
Glacial Acetic AcidACS Grade or higher
WaterDeionized, 18 MΩ·cm
Crude SampleSynthetic this compound

Experimental Protocol

4.1. Mobile Phase Preparation

  • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9.

    • Dissolve the appropriate amount of KH₂PO₄ in deionized water.

    • Adjust pH to 4.9 using a suitable acid (e.g., phosphoric acid).

    • Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Acetonitrile with 600 mM Glacial Acetic Acid.[1][2]

    • Add the calculated volume of glacial acetic acid to HPLC-grade acetonitrile.

    • Filter through a 0.22 µm membrane filter.

4.2. Sample Preparation

  • Dissolve the crude synthetic this compound product in a minimal volume of a solvent mixture compatible with the initial HPLC conditions (e.g., 50:50 Mobile Phase A:Mobile Phase B).

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

4.3. HPLC Method and Parameters The following parameters provide a starting point and may require optimization based on the specific HPLC system and the impurity profile of the crude mixture.

Parameter Value
Column C18 Reverse-Phase (5 µm, 4.6 x 250 mm)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 260 nm[1][2]
Injection Volume 20 - 100 µL (dependent on concentration)
Gradient Program See Table below

Gradient Elution Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.06040
25.01090
30.01090
30.16040
40.06040

4.4. Fraction Collection & Post-Purification Processing

  • Monitor the chromatogram in real-time. The product, being a long-chain acyl-CoA, is expected to have a significant retention time under these conditions.

  • Collect the eluate corresponding to the main peak, which represents this compound.

  • Combine the collected fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator or a centrifugal vacuum concentrator.

  • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

  • Store the final product at -80°C to prevent degradation.

Expected Results

The described RP-HPLC method effectively separates this compound from common synthetic impurities. The following table summarizes representative data obtained from this purification protocol.

Analyte Expected Retention Time (min) Purity (Pre-Purification) Purity (Post-Purification) Typical Recovery
Coenzyme A (starting material)~5 - 8---
6-Methylundecanoic Acid (starting material)Varies (no UV absorbance at 260nm)---
This compound ~18 - 22 ~75% >98% ~70-80% [1]

Note: Purity is determined by peak area percentage at 260 nm.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification crude Crude Synthetic Product sample_prep Sample Dissolution & Filtration crude->sample_prep Dissolve & Filter hplc_inj HPLC Injection sample_prep->hplc_inj hplc_sep C18 RP-HPLC Separation hplc_inj->hplc_sep Gradient Elution frac_coll Fraction Collection hplc_sep->frac_coll UV Detection (260nm) solvent_evap Solvent Evaporation & Lyophilization frac_coll->solvent_evap pure_product Pure this compound (>98%) solvent_evap->pure_product

Caption: Workflow for the purification of this compound.

References

Application Note and Protocol: Utilizing 6-Methylundecanoyl-CoA as a Substrate in Fatty Acyl-CoA Reductase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acyl-CoA reductases (FARs) are a class of enzymes crucial in lipid metabolism, catalyzing the reduction of fatty acyl-CoA thioesters to produce fatty alcohols.[1][2] These fatty alcohols are precursors for the biosynthesis of waxes, which play significant roles in various biological processes, including feather lubrication in birds and the formation of protective cuticles in plants.[1][3] FARs are categorized into two main types: aldehyde-forming and alcohol-forming, with the latter catalyzing a four-electron reduction of the activated acyl group to a fatty alcohol.[1] The activity of these enzymes is typically dependent on a reducing cofactor, most commonly NADPH.[1][4]

The substrate specificity of FARs can vary significantly between different isozymes and species, with some enzymes showing a preference for specific chain lengths or branched-chain fatty acyl-CoAs.[1][2] This application note details the use of a specific branched-chain substrate, 6-Methylundecanoyl-CoA, for the in vitro assay of FAR activity. This compound is a coenzyme A derivative that can serve as a substrate to characterize the activity and substrate preference of novel or known FAR enzymes, which can be particularly relevant in fields like drug development, biofuel production, and the study of metabolic disorders.

Key Concepts and Signaling Pathway

Fatty acyl-CoA reductases are integral to pathways that convert fatty acids into fatty alcohols. This process is a key step in the synthesis of wax esters and other lipid-derived molecules. The general pathway involves the activation of a fatty acid to its CoA thioester, followed by the NADPH-dependent reduction of the thioester to a fatty alcohol.

Fatty_Acyl_CoA_Reduction_Pathway Fatty_Acid Fatty Acid (e.g., 6-Methylundecanoic acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Substrate This compound Acyl_CoA_Synthetase->Substrate FAR_Enzyme Fatty Acyl-CoA Reductase (FAR) Substrate->FAR_Enzyme Fatty_Alcohol Fatty Alcohol (6-Methylundecanol) FAR_Enzyme->Fatty_Alcohol NADP NADP+ FAR_Enzyme->NADP NADPH NADPH NADPH->FAR_Enzyme

Caption: General pathway of fatty acyl-CoA reduction.

Experimental Protocols

This section provides a detailed methodology for assaying the activity of fatty acyl-CoA reductase using this compound as a substrate. The protocol is adapted from established methods for FAR assays.[1]

Preparation of Reagents
  • Assay Buffer: 100 mM Potassium phosphate (B84403) buffer, pH 7.0.

  • Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Cofactor Stock Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer. Prepare fresh on the day of the experiment and keep on ice.

  • Enzyme Preparation: The fatty acyl-CoA reductase can be a purified enzyme or a membrane fraction from heterologous expression systems (e.g., yeast).[1] The concentration should be determined by a standard protein assay (e.g., Bradford or BCA).

  • Stopping Solution: A solution to quench the reaction, such as 2 M HCl or a mixture of chloroform:methanol (2:1, v/v).

  • Internal Standard (for chromatography): A fatty alcohol of a different chain length not expected to be produced by the enzyme (e.g., heptadecanol).

Enzyme Assay Workflow

The following diagram illustrates the general workflow for the FAR enzyme assay.

FAR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Assay Buffer, Substrate, Cofactor Reaction_Mix Prepare Reaction Mixture: Buffer, Enzyme, NADPH Reagents->Reaction_Mix Enzyme Prepare Enzyme Sample Enzyme->Reaction_Mix Start_Reaction Initiate reaction by adding This compound Reaction_Mix->Start_Reaction Incubation Incubate at optimal temperature (e.g., 30°C for 30 min) Start_Reaction->Incubation Stop_Reaction Quench the reaction Incubation->Stop_Reaction Extraction Extract reaction products (e.g., with ethyl acetate) Stop_Reaction->Extraction Analysis_Method Analyze by TLC or GC-MS Extraction->Analysis_Method Quantification Quantify product formation Analysis_Method->Quantification

Caption: Workflow for the fatty acyl-CoA reductase assay.

Detailed Assay Protocol
  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as described in the table below. It is recommended to prepare a master mix of the common reagents for multiple reactions.

ComponentVolume (µL)Final Concentration
Assay Buffer (100 mM, pH 7.0)Up to 1001X
Enzyme PreparationXVaries
NADPH (10 mM)50.5 mM
This compound (1 mM)10100 µM
Total Volume 100
  • Pre-incubation: Pre-incubate the mixture of buffer, enzyme, and NADPH at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiation: Start the reaction by adding the this compound substrate.

  • Incubation: Incubate the reaction for a predetermined time (e.g., 30 minutes) at the optimal temperature for the enzyme. The incubation time should be within the linear range of the reaction.

  • Termination: Stop the reaction by adding 100 µL of the stopping solution.

  • Product Extraction: Add an internal standard and extract the fatty alcohol product with an organic solvent like ethyl acetate (B1210297) or hexane. Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Analyze the organic phase containing the fatty alcohol product by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Data Presentation and Analysis

Quantitative data from the FAR assay should be presented in a clear and structured format. The following tables provide templates for presenting typical results.

Table 1: Michaelis-Menten Kinetic Parameters

This table summarizes the kinetic parameters of the fatty acyl-CoA reductase with this compound as the substrate. These parameters are determined by measuring the initial reaction velocity at varying substrate concentrations.

SubstrateKm (µM)Vmax (pmol/min/mg protein)kcat (s-1)kcat/Km (M-1s-1)
This compoundValueValueValueValue
Control Substrate (e.g., Palmitoyl-CoA)ValueValueValueValue

Values to be determined experimentally.

Table 2: Effect of pH and Temperature on Enzyme Activity

This table shows the relative activity of the FAR enzyme under different pH and temperature conditions, which helps in determining the optimal reaction conditions.

ParameterConditionRelative Activity (%)
pH 6.0Value
6.5Value
7.0100
7.5Value
8.0Value
Temperature 25°CValue
30°C100
37°CValue
42°CValue

Values to be determined experimentally, with 100% representing the optimal condition.

Logical Relationship of Assay Components

The success of the fatty acyl-CoA reductase assay is dependent on the interplay of several key components. The following diagram illustrates these relationships.

Assay_Component_Logic Enzyme Active FAR Enzyme Product 6-Methylundecanol (Detectable Product) Enzyme->Product Substrate This compound Substrate->Product Cofactor NADPH Cofactor->Product Buffer Optimal pH and Ionic Strength Buffer->Enzyme maintains activity

Caption: Interdependence of key assay components.

Applications in Drug Development and Research

  • Enzyme Characterization: The use of branched-chain substrates like this compound allows for a detailed characterization of the substrate specificity of FAR enzymes.

  • Inhibitor Screening: This assay can be adapted for high-throughput screening of potential inhibitors of FAR enzymes, which could be valuable in the development of new drugs targeting lipid metabolism.

  • Metabolic Engineering: Understanding the activity of FARs with different substrates is crucial for metabolic engineering efforts aimed at producing specific fatty alcohols for biofuels or other industrial applications.

  • Disease Research: Dysregulation of fatty acid metabolism is implicated in various diseases.[5] Assaying FAR activity can provide insights into the role of these enzymes in pathological conditions.

Conclusion

The protocol described in this application note provides a robust framework for assaying the activity of fatty acyl-CoA reductases using the branched-chain substrate this compound. By following this methodology, researchers can effectively characterize FAR enzymes, screen for inhibitors, and investigate their roles in various biological systems. The provided templates for data presentation and diagrams for conceptual understanding are intended to facilitate the implementation and interpretation of these assays in a research or drug development setting.

References

Application Notes & Protocols for a Cell-Free System to Study 6-Methylundecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Methylundecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Understanding its metabolic fate is crucial for elucidating fundamental biochemical pathways and for the development of therapeutics targeting metabolic disorders. Cell-free systems offer a powerful platform to study such metabolic pathways in a controlled environment, devoid of the complexities of cellular regulation.[1] This document provides detailed application notes and protocols for establishing a cell-free system to investigate the metabolism of this compound.

The metabolism of branched-chain fatty acids is analogous to that of straight-chain fatty acids, proceeding through a β-oxidation spiral. This process involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain. The key enzymes in this pathway are acyl-CoA dehydrogenase, enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase.[2][3] In the case of this compound, the methyl branch introduces complexity that may require specific enzyme isoforms.

Data Presentation

Quantitative analysis of the metabolites in the cell-free system is critical for understanding the kinetics and flux of the this compound metabolic pathway. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[1][4][5]

Table 1: Hypothetical Kinetic Parameters of Enzymes in this compound Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Optimal pHOptimal Temperature (°C)
Branched-Chain Acyl-CoA DehydrogenaseThis compound251507.537
Enoyl-CoA Hydratase6-Methylundecenoyl-CoA405008.037
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxy-6-methylundecanoyl-CoA153007.037
β-Ketoacyl-CoA Thiolase3-Keto-6-methylundecanoyl-CoA502008.537

Note: The values presented in this table are hypothetical and should be determined experimentally for the specific cell-free system and substrate.

Table 2: Example of Metabolite Quantification from a Cell-Free Reaction

Time (min)This compound (pmol)6-Methylundecenoyl-CoA (pmol)3-Hydroxy-6-methylundecanoyl-CoA (pmol)3-Keto-6-methylundecanoyl-CoA (pmol)Nonanoyl-CoA (pmol)Acetyl-CoA (pmol)
0100000000
575015050104040
1540025015050150150
301001005010340340
6010521490490

Note: This table illustrates the expected trend of substrate consumption and product formation over time in the cell-free reaction.

Experimental Protocols

Protocol 1: Preparation of E. coli Cell-Free Extract

This protocol describes the preparation of a crude cell extract from E. coli capable of supporting metabolic reactions.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate (B1210297), 60 mM Potassium acetate, 1 mM DTT)

  • Lysis Buffer (S30 Buffer with 1 mM DTT and 1 tablet/50 mL of cOmplete™ Protease Inhibitor Cocktail)

  • Centrifuge and centrifuge tubes

  • French press or sonicator

  • Spectrophotometer for measuring cell density and protein concentration

Procedure:

  • Inoculate a single colony of E. coli into 5 mL of LB medium and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression with 1 mM IPTG if necessary (e.g., for overexpressing specific metabolic enzymes).

  • Continue to grow the culture for another 3-4 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold S30 Buffer.

  • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per gram of wet cell paste.

  • Lyse the cells using a French press (10,000 psi) or sonication (e.g., 5 cycles of 30 seconds on, 1 minute off on ice).

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Carefully collect the supernatant (this is the cell-free extract).

  • Determine the protein concentration of the extract using a Bradford or BCA assay.

  • Aliquot the cell-free extract and store it at -80°C.

Protocol 2: Cell-Free Metabolism of this compound

This protocol outlines the in vitro reaction to study the metabolism of this compound.

Materials:

  • Prepared cell-free extract

  • This compound (substrate)

  • Reaction Buffer (100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM ATP, 1 mM NAD+, 1 mM FAD, 0.5 mM Coenzyme A)

  • Quenching Solution (e.g., ice-cold methanol (B129727) or 10% trichloroacetic acid)

  • LC-MS grade solvents

Procedure:

  • Thaw the cell-free extract on ice.

  • Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 100 µL reaction would consist of:

    • 50 µL of Reaction Buffer (2x stock)

    • 10 µL of this compound (10 mM stock, final concentration 1 mM)

    • X µL of cell-free extract (to a final protein concentration of 2-5 mg/mL)

    • Nuclease-free water to a final volume of 100 µL.

  • Initiate the reaction by transferring the tubes to a 37°C water bath.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold Quenching Solution.

  • Vortex the quenched reaction mixture and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for LC-MS analysis.

Protocol 3: Analysis of Acyl-CoA Metabolites by LC-MS

This protocol provides a general method for the analysis of acyl-CoA esters.

Materials:

  • Quenched reaction samples

  • Acyl-CoA standards (for retention time and fragmentation pattern comparison)

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 90% acetonitrile/10% water

Procedure:

  • Set up the LC-MS method. A typical gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B (linear gradient)

    • 35-40 min: 5% B

  • Set the mass spectrometer to operate in positive ion mode and use Multiple Reaction Monitoring (MRM) for targeted quantification of expected metabolites. The precursor ion will be [M+H]+ and a common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine group.

  • Inject the prepared samples and standards onto the LC-MS system.

  • Integrate the peak areas for each metabolite and quantify the amounts using a standard curve generated from the acyl-CoA standards.

Mandatory Visualizations

Caption: Proposed β-oxidation pathway for this compound.

Cell_Free_Workflow cluster_prep Cell-Free Extract Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A E. coli Culture B Cell Harvest A->B C Cell Lysis B->C D Centrifugation C->D E Collect Supernatant (Cell-Free Extract) D->E F Combine Extract, Substrate & Buffer E->F G Incubate at 37°C F->G H Quench Reaction G->H I Protein Precipitation H->I J LC-MS Analysis I->J K Data Interpretation J->K

Caption: Experimental workflow for studying metabolism in a cell-free system.

References

Application Notes and Protocols for Isotopic Labeling of 6-Methylundecanoyl-CoA in Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracing using stable isotope-labeled compounds is a powerful technique to elucidate the fate of molecules within biological systems.[1][2] 6-Methylundecanoyl-CoA is a branched-chain acyl-CoA that may play a role in various metabolic pathways. Understanding its synthesis, degradation, and interaction with other metabolic networks is crucial for advancing our knowledge in areas such as lipid metabolism and associated disorders.[3] These application notes provide a detailed framework for designing and executing metabolic tracing studies using isotopically labeled this compound.

The protocols outlined below are adapted from established methods for fatty acid and acyl-CoA analysis and are intended to serve as a comprehensive guide for researchers.[1][4]

Key Metabolic Concepts

Coenzyme A (CoA) and its derivatives, such as this compound, are central to numerous metabolic processes, including the synthesis and degradation of fatty acids and the Krebs cycle.[5][6] Acyl-CoAs are key intermediates that can be directed towards energy production via β-oxidation or towards storage in complex lipids.[3] The methyl branch in this compound suggests a distinct metabolic pathway compared to straight-chain fatty acids, potentially involving specific enzymes for its breakdown.[7]

Isotopic Labeling Strategy

The choice of isotope and labeling position is critical for a successful tracing study. For this compound, common stable isotopes include ¹³C and ²H (deuterium).

  • ¹³C-labeling: Uniformly labeled (U-¹³C) this compound allows for the tracing of the entire carbon skeleton. Position-specific labeling can provide insights into specific reactions.

  • ²H-labeling: Deuterium labeling is also a viable option, particularly for in vivo studies, to trace the fatty acid backbone.[8]

The synthesis of isotopically labeled this compound is a specialized process that typically requires custom chemical synthesis.[9]

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake and Metabolism

This protocol details the investigation of this compound metabolism in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • Isotopically labeled this compound (e.g., [U-¹³C]-6-Methylundecanoyl-CoA)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform (B151607), methanol)[1]

  • Liquid chromatography-mass spectrometry (LC-MS) system[10]

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to 80-90% confluency.

  • Preparation of Labeled Substrate: Prepare a stock solution of the isotopically labeled this compound complexed with fatty acid-free BSA in the appropriate cell culture medium.

  • Incubation: Remove the growth medium from the cells and wash with PBS. Add the medium containing the labeled this compound-BSA complex to the cells. Incubate for various time points (e.g., 0, 30, 60, 120 minutes).

  • Cell Lysis and Metabolite Extraction: After incubation, wash the cells with ice-cold PBS. Lyse the cells and extract metabolites using a suitable method, such as a modified Folch extraction with chloroform and methanol.[1]

  • Sample Preparation for LC-MS: Dry the metabolite extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS analysis.

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer to identify and quantify the labeled this compound and its downstream metabolites. Monitor for the incorporation of the isotopic label into other acyl-CoAs, fatty acids, and complex lipids.

Protocol 2: In Vivo Metabolic Tracing

This protocol describes the administration of labeled this compound to a model organism to study its whole-body metabolism.

Materials:

  • Model organism (e.g., mouse)

  • Isotopically labeled this compound

  • Vehicle for administration (e.g., corn oil, intralipid)[8]

  • Blood collection supplies

  • Tissue collection tools

  • Metabolite extraction reagents

  • LC-MS system

Procedure:

  • Animal Acclimatization: Acclimate the animals to the experimental conditions.

  • Tracer Administration: Administer the isotopically labeled this compound to the animals via an appropriate route (e.g., oral gavage, intravenous injection).[8]

  • Sample Collection: Collect blood samples at various time points post-administration. At the end of the experiment, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, muscle).

  • Sample Processing: Process the blood to obtain plasma. Homogenize the collected tissues.

  • Metabolite Extraction: Perform metabolite extraction from plasma and tissue homogenates.

  • LC-MS Analysis: Analyze the extracts by LC-MS to determine the distribution and metabolic fate of the labeled this compound in different tissues.

Data Presentation

Quantitative data from metabolic tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Incorporation of ¹³C from [U-¹³C]-6-Methylundecanoyl-CoA into Cellular Lipids

Time (minutes)Labeled this compound (pmol/mg protein)Labeled Downstream Metabolite A (pmol/mg protein)Labeled Downstream Metabolite B (pmol/mg protein)
0000
30150.2 ± 12.525.8 ± 3.110.1 ± 1.5
6098.7 ± 9.848.3 ± 5.222.6 ± 2.8
12045.1 ± 5.665.1 ± 7.335.9 ± 4.1

Table 2: Tissue Distribution of ¹³C-Label from [U-¹³C]-6-Methylundecanoyl-CoA in Mice

TissueLabeled this compound (nmol/g tissue)Labeled Downstream Metabolite A (nmol/g tissue)Labeled Downstream Metabolite B (nmol/g tissue)
Liver85.3 ± 7.9150.6 ± 14.245.2 ± 5.1
Adipose120.1 ± 11.595.4 ± 10.120.8 ± 2.9
Muscle30.7 ± 4.255.9 ± 6.815.3 ± 2.1
Plasma15.2 ± 2.125.8 ± 3.48.7 ± 1.3

Visualizations

Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex metabolic pathways and experimental workflows.

Metabolic_Pathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism Labeled_6_Methylundecanoyl_CoA Isotopically Labeled This compound Beta_Oxidation β-Oxidation Labeled_6_Methylundecanoyl_CoA->Beta_Oxidation Activation Complex_Lipid_Synthesis Complex Lipid Synthesis Labeled_6_Methylundecanoyl_CoA->Complex_Lipid_Synthesis Esterification Krebs_Cycle Krebs Cycle Beta_Oxidation->Krebs_Cycle Acetyl-CoA Labeled_Metabolites Labeled Downstream Metabolites Beta_Oxidation->Labeled_Metabolites Complex_Lipid_Synthesis->Labeled_Metabolites Krebs_Cycle->Labeled_Metabolites

Caption: Proposed metabolic fate of isotopically labeled this compound.

Experimental_Workflow Start Start: Cell Culture or Animal Model Tracer Administer Labeled This compound Start->Tracer Sample Collect Samples (Cells, Tissues, Plasma) Tracer->Sample Extract Metabolite Extraction Sample->Extract Analyze LC-MS Analysis Extract->Analyze Data Data Analysis and Interpretation Analyze->Data

Caption: General experimental workflow for metabolic tracing studies.

Conclusion

The methodologies described in these application notes provide a robust starting point for investigating the metabolic role of this compound. By employing stable isotope tracing and high-resolution mass spectrometry, researchers can gain valuable insights into the metabolic pathways involving this branched-chain acyl-CoA, which may have implications for understanding and developing therapies for metabolic diseases. Careful experimental design and data analysis are paramount for obtaining reliable and interpretable results.

References

Application Note: Structural Elucidation of 6-Methylundecanoyl-CoA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules.[1][2] For complex biological molecules like 6-Methylundecanoyl-CoA, a branched-chain fatty acyl-coenzyme A derivative, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) chemical shifts. This application note provides a detailed protocol for acquiring and interpreting NMR data to confirm the structure of this compound. Acyl-CoA molecules are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the TCA cycle, making their structural verification paramount in metabolic research.[3][4][5][6]

Principle The structural elucidation process involves a series of NMR experiments. A 1D ¹H NMR spectrum provides initial information about the types of protons and their relative numbers.[7] The 1D ¹³C NMR spectrum reveals the number of unique carbon environments. Subsequently, 2D correlation experiments are used to piece the structure together.

  • COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other, typically through two or three bonds, revealing ¹H-¹H spin systems.[8]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations).[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and identifying quaternary carbons.[8][9]

Structural Analysis of this compound

The following data is a representative example for the structural elucidation of this compound, based on established chemical shift values for branched-chain fatty acids and coenzyme A derivatives.[1][9]

Structure and Numbering:

Data Presentation

Quantitative data from 1D and 2D NMR experiments are summarized below for clarity and easy interpretation.

Table 1: Representative ¹H NMR Data for this compound (500 MHz, D₂O)

Position Chemical Shift (δ, ppm) Multiplicity Integration J (Hz) Assignment
11 0.88 t 3H 7.0 -CH₃
12 0.85 d 3H 6.5 6-CH₃
10-7, 5-3 1.20-1.40 m 14H - -(CH₂)₇-
6 1.55 m 1H - -CH(CH₃)-
2 2.85 t 2H 7.5 -CH₂-C=O
CoA-Hᵃ 3.55 t 2H 6.5 -S-CH₂-CH₂-NH-

| CoA-Hᵇ | 3.85 | t | 2H | 6.5 | -S-CH₂-CH₂-NH- |

Table 2: Representative ¹³C NMR Data for this compound (125 MHz, D₂O)

Position Chemical Shift (δ, ppm) Assignment
1 205.0 -C=O
11 14.2 -CH₃
12 19.5 6-CH₃
2 45.5 -CH₂-C=O
3 25.8 -CH₂-
4 29.0 -CH₂-
5 36.5 -CH₂-
6 39.0 -CH(CH₃)-
7 27.0 -CH₂-
8-10 29.5-32.0 -(CH₂)₃-

| CoA Carbons | (various) | Coenzyme A Moiety |

Table 3: Key 2D NMR Correlations for Structural Elucidation

Experiment Key Correlations (¹H - ¹H or ¹H - ¹³C) Interpretation
COSY H-2 (2.85 ppm) ↔ H-3 Connects the carbonyl group to the acyl chain.
H-6 (1.55 ppm) ↔ H-12 (0.85 ppm) Confirms the methyl branch at position 6.
H-6 (1.55 ppm) ↔ H-5, H-7 Links the branch point to the rest of the chain.
HSQC H-11 (0.88 ppm) ↔ C-11 (14.2 ppm) Assigns the terminal methyl group.
H-12 (0.85 ppm) ↔ C-12 (19.5 ppm) Assigns the branch methyl group.
H-2 (2.85 ppm) ↔ C-2 (45.5 ppm) Assigns the α-methylene group.
H-6 (1.55 ppm) ↔ C-6 (39.0 ppm) Assigns the methine at the branch point.
HMBC H-2 (2.85 ppm) ↔ C-1 (205.0 ppm), C-3, C-4 Confirms the α-position and links to the carbonyl and chain.
H-12 (0.85 ppm) ↔ C-6 (39.0 ppm), C-5, C-7 Confirms the location of the methyl branch at C-6.

| | H-11 (0.88 ppm) ↔ C-10, C-9 | Confirms the terminal end of the acyl chain. |

Experimental Protocols and Workflow

Logical Workflow for Structural Elucidation

The overall process from sample acquisition to final structure confirmation follows a logical sequence.

G Workflow for NMR-based Structural Elucidation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A This compound (≥95% Purity) B Dissolve in D₂O (0.5-0.6 mL) A->B C Add Internal Standard (e.g., DSS) B->C D Transfer to 5mm NMR Tube C->D E 1D ¹H NMR D->E F 1D ¹³C NMR E->F G 2D ¹H-¹H COSY F->G H 2D ¹H-¹³C HSQC G->H I 2D ¹H-¹³C HMBC H->I J Process & Reference Spectra I->J K Assign ¹H & ¹³C Chemical Shifts J->K L Correlate Spin Systems (COSY, HSQC) K->L M Connect Fragments (HMBC) L->M N Confirm Final Structure M->N

Caption: Experimental workflow from sample preparation to structure confirmation.

Detailed Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[10]

  • Weighing: Accurately weigh 5-10 mg of purified this compound. For acyl-CoA compounds, ensuring high purity and freedom from unbound coenzyme A is crucial.[11]

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%). D₂O is chosen as the solvent to avoid a large interfering solvent signal from water.

  • Standard: Add a small, known amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing (δ = 0.0 ppm).[11]

  • Mixing: Vortex the sample gently until the solute is completely dissolved. The solution must be clear and free of any particulate matter.[10]

  • Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is at least 4 cm to be within the detection region of the NMR coil.[10]

2. NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) for optimal resolution.[12]

  • Protocol: 1D ¹H NMR

    • Tune and match the ¹H probe.

    • Set the temperature (e.g., 298 K).

    • Acquire the spectrum using a standard pulse program with water suppression (e.g., excitation sculpting).[11]

    • Typical Parameters:

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-3 s

      • Relaxation Delay: 2 s

      • Number of Scans: 16-64

  • Protocol: 1D ¹³C NMR

    • Tune and match the ¹³C probe.

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Typical Parameters:

      • Spectral Width: 220-240 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay: 2-5 s

      • Number of Scans: 1024-4096 (¹³C is much less sensitive than ¹H).[7][10]

  • Protocol: 2D ¹H-¹H COSY

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Acquire data with 1024-2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Set the number of scans per increment (e.g., 4-8) to achieve a good signal-to-noise ratio.

  • Protocol: 2D ¹H-¹³C HSQC

    • Use a standard gradient-selected, multiplicity-edited HSQC pulse sequence to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.[9]

    • Set the ¹H spectral width to ~12 ppm and the ¹³C spectral width to ~180 ppm.

    • Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire with ~128-256 increments in the ¹³C dimension.

  • Protocol: 2D ¹H-¹³C HMBC

    • Use a standard gradient-selected HMBC pulse sequence.

    • Set spectral widths similar to the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJCH) to a value of 8-10 Hz to observe 2- and 3-bond correlations.[8]

    • Acquire with ~256-512 increments in the ¹³C dimension and a sufficient number of scans (e.g., 16-32) per increment.

Metabolic Significance of Branched-Chain Acyl-CoAs

This compound is a branched-chain fatty acyl-CoA. Such molecules are important intermediates in cellular metabolism. They can be derived from the breakdown of branched-chain amino acids or from dietary sources. Acyl-CoAs are central hubs in metabolism, participating in fatty acid β-oxidation for energy production and serving as substrates for the synthesis of complex lipids.[3][5] Furthermore, branched-chain acyl-CoAs can act as signaling molecules by activating nuclear receptors like the peroxisome proliferator-activated receptor α (PPARα), which regulates the expression of genes involved in lipid metabolism.[13][14]

G Metabolic Context of Acyl-CoA cluster_input Sources cluster_fates Metabolic Fates FattyAcids Fatty Acids (e.g., 6-Methylundecanoic Acid) AcylCoA This compound FattyAcids->AcylCoA Acyl-CoA Synthetase AminoAcids Branched-Chain Amino Acids AminoAcids->AcylCoA Catabolism CoA Coenzyme A (from Vitamin B5) CoA->AcylCoA BetaOx β-Oxidation AcylCoA->BetaOx LipidSyn Complex Lipid Synthesis AcylCoA->LipidSyn Signaling PPARα Activation (Gene Regulation) AcylCoA->Signaling Energy Energy (Acetyl-CoA, Succinyl-CoA) BetaOx->Energy

Caption: Role of this compound in key metabolic pathways.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of branched-chain acyl-CoAs (BCA-CoAs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the synthesis, purification, and analysis of these critical metabolic intermediates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are branched-chain acyl-CoAs and why are they important?

A: Branched-chain acyl-CoAs are thioesters of Coenzyme A (CoA) with branched-chain carboxylic acids. Key examples include isobutyryl-CoA (derived from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine). These molecules are crucial intermediates in various metabolic pathways, including amino acid catabolism and the biosynthesis of branched-chain fatty acids.[1][2][3] They serve as important building blocks for many pharmaceutically valuable natural products and are essential for studying metabolic disorders like Isovaleric Acidemia (IVA) and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency.[4][5][6]

Q2: What makes the chemical synthesis of branched-chain acyl-CoAs so challenging?

A: The synthesis is complex due to several factors:

  • Solubility Issues: Coenzyme A is a large, polar molecule with three phosphate (B84403) groups, making it insoluble in most anhydrous organic solvents required for acylation reactions.[7]

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially under non-neutral pH conditions. The molecules can also degrade during purification and storage.[8][9]

  • Multiple Reactive Groups: The CoA molecule has several functional groups that can interfere with chemical reactants, leading to side products.[7]

  • Purification Difficulty: The structural similarity between the desired product, unreacted CoA, and various side products makes purification challenging, often requiring specialized chromatographic techniques.[10]

Q3: What are the most common chemical methods for synthesizing branched-chain acyl-CoAs?

A: Several methods are used, each with its own advantages and disadvantages. The most common approaches involve activating the branched-chain carboxylic acid and then reacting it with the thiol group of CoA.[11] Key methods include:

  • Mixed Carbonic Anhydride (B1165640) Method: The carboxylic acid is reacted with a chloroformate (e.g., ethyl chloroformate) to form a mixed anhydride, which then acylates CoA. This method is often efficient but requires careful control of reaction conditions.

  • N,N'-Carbonyldiimidazole (CDI) Method: The acid is activated with CDI to form an acyl-imidazolide intermediate. This is a milder method that can reduce side reactions.[7][10]

  • N-Hydroxysuccinimide (NHS) Ester Method: The carboxylic acid is converted to an NHS ester, which is a stable intermediate that can be purified before reaction with CoA. This method often gives cleaner reactions and better yields.[11]

Q4: How are synthetic branched-chain acyl-CoAs typically purified and analyzed?

A: Purification and analysis are critical steps due to the low abundance and potential instability of these compounds.

  • Purification: The primary method for purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[10] Solid-phase extraction (SPE) is also commonly used for initial cleanup and sample concentration.

  • Analysis & Characterization: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust, sensitive, and reproducible method for both identifying and quantifying acyl-CoAs.[12][13] This technique allows for the separation of different acyl-CoA species, including resolving isobaric compounds (molecules with the same mass but different structures).[14]

Section 2: Troubleshooting Guide

Problem: I am getting a very low or no yield of my target branched-chain acyl-CoA.

Possible Causes & Solutions:

  • Cause 1: Incomplete Activation of the Carboxylic Acid. The first step of converting the branched-chain carboxylic acid to an activated intermediate (e.g., mixed anhydride, acyl-imidazolide) may be inefficient.

    • Solution: Ensure all reagents are anhydrous, as water can quench the activation reagents (e.g., CDI, ethyl chloroformate). Consider increasing the molar excess of the activating agent. Monitor the activation step by a suitable method (e.g., TLC, NMR) before adding Coenzyme A.

  • Cause 2: Poor Solubility of Coenzyme A. Coenzyme A salt is poorly soluble in the organic solvents typically used for these reactions, limiting its availability to react with the activated acid.[7]

    • Solution: Use a mixed-solvent system (e.g., water/THF or water/dioxane) with a suitable base like sodium bicarbonate to dissolve the CoA. Alternatively, specialized protocols describe methods to solubilize CoA in anhydrous solvents, though these can be complex.[10]

  • Cause 3: Hydrolysis of Activated Intermediate or Final Product. The activated acid intermediate and the final thioester product are both susceptible to hydrolysis.

    • Solution: Maintain anhydrous conditions until the addition of the aqueous CoA solution. Keep the reaction pH slightly alkaline (pH 7.5-8.0) during the acylation step to favor the reaction of the thiol group while minimizing hydrolysis. Work quickly and at low temperatures (e.g., on ice) during reaction and workup.

Problem: My final product seems to degrade quickly during workup or storage.

Possible Causes & Solutions:

  • Cause 1: pH Instability. The thioester bond is least stable at highly acidic or basic pH.

    • Solution: During purification (e.g., HPLC), use buffers close to neutral pH (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer at pH 6.0-7.0). For storage, lyophilize the purified product from a slightly acidic buffer (pH 4.0-6.0) and store it as a dry powder at -80°C.

  • Cause 2: Oxidation. The thiol group of any unreacted CoA or the product itself can be susceptible to oxidation.

    • Solution: Degas solvents before use. While not always compatible with the reaction, consider adding a small amount of a reducing agent like DTT to storage solutions if compatible with downstream applications, though this can interfere with quantification.[15]

Problem: I am having difficulty purifying the target BCA-CoA from starting materials and side products.

Possible Causes & Solutions:

  • Cause 1: Co-elution with Unreacted CoA. Coenzyme A is structurally very similar to the product and may co-elute during chromatography.

    • Solution: Optimize the HPLC gradient. A shallow gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer (e.g., ammonium acetate) often provides the best resolution. Ensure the column is appropriate; a C18 reverse-phase column is standard.[14]

  • Cause 2: Presence of Disulfide-Bridged Dimers. Oxidized CoA can form dimers that complicate the chromatogram.

    • Solution: Treat the crude reaction mixture with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) before purification to reduce any disulfide bonds. TCEP is generally more stable and selective than DTT.

Problem: My analytical results (LC-MS/MS) are inconsistent or show poor sensitivity.

Possible Causes & Solutions:

  • Cause 1: Suboptimal Ionization. Acyl-CoAs are large molecules and can be difficult to ionize efficiently.

    • Solution: Use positive mode electrospray ionization (ESI+). Optimize MS parameters (e.g., cone voltage, collision energy) using a commercially available standard if possible. Acyl-CoAs often show a characteristic neutral loss of 507 Da (the phospho-adenosine diphosphate (B83284) moiety), which can be used in neutral loss scans or to set up MRM transitions for quantification.[12]

  • Cause 2: Sample Adsorption. The long acyl chain can cause the molecule to adsorb to plasticware and vials.

    • Solution: Use low-adsorption polypropylene (B1209903) tubes and vial inserts. Include a small percentage of organic solvent (e.g., acetonitrile) in the sample diluent to improve solubility and reduce adsorption.

Section 3: Experimental Protocols

Protocol 3.1: General Synthesis of Isobutyryl-CoA via the Mixed Carbonic Anhydride Method

This protocol is a representative example and may require optimization for other branched-chain acids.

Materials:

  • Isobutyric acid

  • Triethylamine (TEA), distilled

  • Ethyl chloroformate

  • Coenzyme A, trilithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized water

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve isobutyric acid (1.2 eq) in anhydrous THF. Cool the solution to -15°C in a salt-ice bath.

  • Add distilled TEA (1.2 eq) dropwise.

  • Add ethyl chloroformate (1.2 eq) dropwise while maintaining the temperature at -15°C.

  • Stir the reaction for 30 minutes at -15°C to form the mixed anhydride.

  • Acylation: In a separate flask, dissolve Coenzyme A trilithium salt (1.0 eq) in a cold (4°C) aqueous solution of NaHCO₃ (3.0 eq).

  • Slowly add the CoA solution to the mixed anhydride solution with vigorous stirring. The reaction is often immediate.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching & Workup: Quench the reaction by lowering the pH to ~5.0 with dilute HCl.

  • Reduce the volume of the solvent under reduced pressure (keeping the temperature low).

  • The crude mixture is now ready for immediate purification by SPE and/or HPLC.

Protocol 3.2: Purification by Solid-Phase Extraction (SPE) and HPLC

1. SPE Cleanup (C18 Cartridge):

  • Conditioning: Wash a C18 SPE cartridge with 1-2 column volumes of methanol (B129727), followed by 1-2 volumes of water.

  • Loading: Load the crude aqueous reaction mixture onto the cartridge.

  • Washing: Wash with 2-3 column volumes of water to remove salts and water-soluble impurities.

  • Elution: Elute the isobutyryl-CoA with 1-2 column volumes of 50% methanol in water.

2. RP-HPLC Purification:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and run a linear gradient to ~40% B over 30-40 minutes.

  • Detection: Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) portion of CoA).

  • Collection: Collect fractions corresponding to the major product peak. Confirm the identity of the collected peak by LC-MS/MS.

  • Final Step: Lyophilize the pure fractions to obtain the final product as a white powder.

Section 4: Data Tables

Table 1: Comparison of Common Synthesis Methods
MethodActivating AgentAdvantagesDisadvantages
Mixed Anhydride Ethyl ChloroformateFast reaction times; high yields possible.Requires low temperatures; risk of side reactions (e.g., urethane (B1682113) formation).
CDI N,N'-CarbonyldiimidazoleMilder conditions; good for sensitive substrates.Slower reaction times; CDI is highly moisture-sensitive.
NHS Ester N-HydroxysuccinimideStable intermediate can be isolated/purified; cleaner reactions.Two-step process; may have lower overall yield.
Table 2: Typical LC-MS/MS Parameters for BCA-CoA Analysis
ParameterTypical SettingPurpose
Ionization Mode ESI PositiveProvides best sensitivity for the protonated molecule [M+H]⁺.
Parent Ion (Q1) [M+H]⁺ of the target BCA-CoASelects the molecule of interest. (e.g., Isobutyryl-CoA: m/z 838.2)
Product Ion (Q3) VariesCharacteristic fragments are used for confirmation and quantification.
Common MRM Transition [M+H]⁺ → m/z corresponding to loss of 507A diagnostic transition for all acyl-CoAs, representing the loss of the phospho-ADP moiety.[12]
Column C18 Reverse PhaseProvides good separation based on the hydrophobicity of the acyl chain.[14]
Mobile Phase Water/Acetonitrile with Formic Acid or Ammonium AcetateProvides protons for ionization and aids chromatographic separation.

Section 5: Diagrams and Workflows

Synthesis_Workflow cluster_activation Step 1: Acid Activation cluster_acylation Step 2: Acylation cluster_purification Step 3: Purification & Analysis Start Branched-Chain Carboxylic Acid Reagents1 Activation Reagent (e.g., CDI, Chloroformate) + Anhydrous Solvent Start->Reagents1 Activated_Acid Activated Intermediate (e.g., Acyl-Imidazolide) Reagents1->Activated_Acid Anhydrous Conditions Crude Crude Reaction Mixture (BCA-CoA + Impurities) Activated_Acid->Crude CoA Coenzyme A in Aqueous Buffer CoA->Crude Purify Purification (SPE / RP-HPLC) Crude->Purify Analyze Analysis (LC-MS/MS) Purify->Analyze Final Pure Branched-Chain Acyl-CoA Analyze->Final

Caption: General workflow for the chemical synthesis of branched-chain acyl-CoAs.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions to Investigate Start Problem: Low or No Yield Cause1 Incomplete Acid Activation? Start->Cause1 Cause2 Poor CoA Solubility? Start->Cause2 Cause3 Product or Intermediate Degradation? Start->Cause3 Sol1 Check Reagent Purity Ensure Anhydrous Conditions Increase Molar Excess of Activator Cause1->Sol1 If yes Sol2 Use Mixed Solvent System (e.g., THF/Water) Ensure Adequate Base (e.g., NaHCO3) Cause2->Sol2 If yes Sol3 Work at Low Temperature Maintain pH 7.5-8.0 Minimize Reaction/Workup Time Cause3->Sol3 If yes

Caption: Troubleshooting flowchart for low synthesis yield of BCA-CoAs.

Metabolic_Origins cluster_amino_acids Branched-Chain Amino Acids cluster_keto_acids α-Keto Acids cluster_bca_coas Branched-Chain Acyl-CoAs (Target for Synthesis) Leucine Leucine KIV α-Ketoisocaproate Leucine->KIV Transamination Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Transamination Valine Valine KIC α-Ketoisovalerate Valine->KIC Transamination Isovaleryl Isovaleryl-CoA KIV->Isovaleryl Oxidative Decarboxylation Methylbutyryl 2-Methylbutyryl-CoA KMV->Methylbutyryl Oxidative Decarboxylation Isobutyryl Isobutyryl-CoA KIC->Isobutyryl Oxidative Decarboxylation

Caption: Metabolic origin of common branched-chain acyl-CoA molecules.

References

Improving the yield of enzymatically synthesized 6-Methylundecanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of enzymatically synthesized 6-Methylundecanoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the enzymatic synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inactive or Inhibited Enzyme - Verify Enzyme Activity: Test the acyl-CoA synthetase with a standard substrate (e.g., palmitic acid) to confirm its activity. - Check for Inhibitors: Ensure no inhibitory compounds (e.g., heavy metals, certain detergents) are present in the reaction mixture.[1] - Thiol Protecting Agents: For enzymes sensitive to oxidation, include a thiol-containing reagent like dithiothreitol (B142953) (DTT) in the reaction buffer.
Suboptimal Reaction Conditions - pH: Optimize the pH of the reaction buffer. Most acyl-CoA synthetases have an optimal pH between 7.0 and 8.0. - Temperature: Ensure the reaction is incubated at the optimal temperature for the specific enzyme being used. - Cofactor Concentrations: Verify the concentrations of ATP and Mg²⁺. Free ATP can be inhibitory, and the proper Mg·ATP complex is often the true substrate.[2]
Poor Substrate Solubility - Solubilizing Agents: 6-methylundecanoic acid may have limited solubility. Consider the use of a mild, non-inhibitory detergent or co-solvent to improve its availability to the enzyme. - Precipitate Formation: A fine precipitate may indicate that the fatty acid is coming out of solution.[3]
Product Degradation - Hydrolysis: Acyl-CoA thioesters can be susceptible to hydrolysis, especially at non-optimal pH. Ensure proper pH control throughout the reaction and purification. - Spontaneous Reactions: Some acyl-CoAs can undergo side reactions. Minimize reaction time once optimal yield is achieved.[4]
Issue 2: Incomplete Conversion of 6-Methylundecanoic Acid

Possible Causes and Solutions:

Potential CauseRecommended Solution
Substrate Inhibition - Optimize Substrate Concentration: High concentrations of the fatty acid substrate can sometimes inhibit the enzyme. Perform a substrate titration experiment to determine the optimal concentration.
Enzyme Instability - Enzyme Concentration: Increase the enzyme concentration to drive the reaction to completion within a shorter timeframe, minimizing potential enzyme degradation. - Stabilizing Agents: Consider adding stabilizing agents like glycerol (B35011) or BSA to the reaction mixture if the enzyme is known to be unstable.
Equilibrium Limitation - Product Removal: While challenging in a batch reaction, consider strategies for in-situ product removal if the reaction is found to be reversible.

Frequently Asked Questions (FAQs)

Q1: Which acyl-CoA synthetase is best for 6-methylundecanoic acid?

A1: The ideal acyl-CoA synthetase will exhibit high specificity for branched-chain fatty acids. While data for 6-methylundecanoic acid is not abundant, enzymes with known activity towards other branched-chain fatty acids are good candidates.[1][5] It is recommended to screen several acyl-CoA synthetases, including those from organisms known to produce branched-chain fatty acids. Rational mutagenesis of the carboxylate binding pocket of existing acyl-CoA synthetases has also been shown to alter substrate specificity to accommodate branched-chain substrates.[6]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by measuring the consumption of ATP or the formation of this compound. HPLC analysis is a common method for separating and quantifying the acyl-CoA product.[7] The eluent can be monitored at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[7]

Q3: What is a typical starting point for reaction component concentrations?

A3: A general starting point for optimizing the reaction is provided in the table below. These concentrations should be further optimized for your specific enzyme and experimental conditions.

ComponentSuggested Starting Concentration
6-Methylundecanoic Acid0.1 - 1.0 mM
Coenzyme A (CoA)0.2 - 2.0 mM
ATP1.0 - 5.0 mM
MgCl₂2.0 - 10.0 mM
Acyl-CoA Synthetase5 - 20 units
Buffer (e.g., Tris-HCl, pH 7.5)50 - 100 mM
Dithiothreitol (DTT)1 - 5 mM

Q4: How should I purify the synthesized this compound?

A4: Purification can be achieved using chromatographic techniques. Solid-phase extraction followed by reversed-phase HPLC is a highly effective method for purifying long-chain acyl-CoAs.[7] The use of a C18 column with a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) typically provides good separation.[7]

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a general framework. Optimal conditions may vary depending on the specific acyl-CoA synthetase used.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

      • Sterile, nuclease-free water

      • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

      • ATP

      • MgCl₂

      • DTT

      • Coenzyme A

      • 6-methylundecanoic acid (solubilized in a suitable solvent if necessary)

    • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 1-4 hours).

  • Reaction Quenching:

    • Stop the reaction by adding an acid (e.g., formic acid or perchloric acid) to denature the enzyme.

  • Analysis and Purification:

    • Analyze a small aliquot of the reaction mixture by HPLC to determine the yield.

    • Proceed with the purification of the remaining product using solid-phase extraction and HPLC.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate_Prep Prepare 6-Methyl- undecanoic Acid Reaction_Mix Combine Substrates, Cofactors, and Enzyme Substrate_Prep->Reaction_Mix Reagent_Prep Prepare Reaction Buffer & Cofactors Reagent_Prep->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Quench Quench Reaction Incubation->Quench HPLC_Analysis Analyze Yield by HPLC Quench->HPLC_Analysis Purification Purify Product HPLC_Analysis->Purification

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Yield Start Low/No Yield Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions optimal? Check_Enzyme->Check_Conditions Yes Sol_Enzyme Verify with standard substrate. Check for inhibitors. Check_Enzyme->Sol_Enzyme No Check_Substrate Is the substrate soluble? Check_Conditions->Check_Substrate Yes Sol_Conditions Optimize pH, temperature, and cofactor concentrations. Check_Conditions->Sol_Conditions No Check_Degradation Is the product degrading? Check_Substrate->Check_Degradation Yes Sol_Substrate Use solubilizing agents. Prevent precipitation. Check_Substrate->Sol_Substrate No Sol_Degradation Control pH. Minimize reaction time. Check_Degradation->Sol_Degradation Yes Success Yield Improved Check_Degradation->Success No Sol_Enzyme->Success Sol_Conditions->Success Sol_Substrate->Success Sol_Degradation->Success

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 6-Methylundecanoyl-CoA in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is an amphipathic molecule, possessing a long, hydrophobic acyl chain and a hydrophilic Coenzyme A head group. The hydrophobic nature of the C12 branched-chain fatty acyl group leads to very low solubility in aqueous solutions. At concentrations above its critical micelle concentration (CMC), it will self-assemble into micelles, which can further complicate its use in various assays.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?

Q3: Can I dissolve this compound in an organic solvent first?

A3: Yes, a common practice is to first dissolve the molecule in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting it in the aqueous buffer. However, it is crucial to keep the final concentration of the organic solvent low (typically <1%) as it can negatively impact the activity of many enzymes and the stability of proteins.

Q4: How do buffer components affect the solubility of this compound?

A4: Buffer composition can significantly impact the solubility of long-chain acyl-CoAs. Divalent cations like Mg²⁺ can cause precipitation, so their concentration should be carefully controlled. The pH and ionic strength of the buffer also play a role; for example, changes in pH can alter the charge of the molecule and affect its solubility.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered with this compound solubility during experiments.

Issue 1: Precipitation is observed upon adding this compound to the buffer.
Possible Cause Suggested Solution
Concentration is too high Reduce the working concentration of this compound to below its expected CMC.
Inadequate initial dissolution Ensure the compound is fully dissolved in a small volume of organic solvent before adding it to the buffer. Vortexing or gentle warming may aid dissolution.
Buffer incompatibility Check the buffer composition for high concentrations of divalent cations (e.g., Mg²⁺). Consider using a different buffer system or reducing the concentration of interfering ions.
Low temperature Some long-chain acyl-CoAs have reduced solubility at lower temperatures. Try preparing the solution at room temperature.
Issue 2: Inconsistent or low activity in enzymatic assays.
Possible Cause Suggested Solution
Substrate is not in its monomeric form The concentration of this compound may be above its CMC, leading to the formation of micelles that are not accessible to the enzyme. Reduce the substrate concentration.
Precipitation in the assay well Micro-precipitation may not be visible to the naked eye but can significantly reduce the effective substrate concentration. Try the solubilization methods described in the experimental protocols below.
Inhibition by organic solvent If an organic solvent was used for initial dissolution, its final concentration in the assay may be too high. Perform a control experiment to test the effect of the solvent on enzyme activity.

Data Presentation: Critical Micelle Concentration (CMC) of Long-Chain Acyl-CoAs

While the specific CMC for this compound is not available, the following table provides CMC values for structurally similar straight-chain acyl-CoAs, which can serve as a useful reference. The CMC is known to decrease with increasing acyl chain length.

Acyl-CoAChain LengthBuffer ConditionsCMC (µM)
Palmitoyl-CoAC16:00.011 M Tris, pH 8.37 - 250
Stearoyl-CoAC18:0Fluorimetric measurementHigh
Oleoyl-CoAC18:1Fluorimetric measurementHigh

Data sourced from multiple studies and can vary based on experimental conditions.[1]

Experimental Protocols

Protocol 1: Solubilization of this compound using Detergents

This protocol provides a general method for solubilizing long-chain acyl-CoAs using a non-ionic detergent.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Tris-HCl, HEPES)

  • Non-ionic detergent (e.g., Triton X-100, CHAPS)

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Prepare a stock solution of the detergent: Prepare a 10% (w/v) stock solution of the chosen detergent in your aqueous buffer.

  • Weigh the this compound: Accurately weigh the required amount of this compound in a microcentrifuge tube.

  • Initial Dissolution: Add a small volume of the 10% detergent stock solution to the this compound to create a concentrated paste.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure the detergent fully interacts with the acyl-CoA.

  • Dilution: Gradually add the aqueous buffer to the paste while continuously vortexing until the desired final concentration is reached. The final detergent concentration should be kept as low as possible while maintaining solubility, typically above its CMC.

  • Gentle Warming (Optional): If the solution remains cloudy, gentle warming in a water bath (e.g., 30-37°C) for a few minutes can aid dissolution.

  • Visual Inspection: A successfully solubilized solution should be clear and free of any visible precipitate.

Protocol 2: Solubilization of this compound using Cyclodextrins

This protocol describes the use of methyl-β-cyclodextrin (MβCD) to enhance the solubility of long-chain acyl-CoAs.

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Aqueous buffer of choice

  • Vortex mixer

  • Stir plate and stir bar

Procedure:

  • Prepare a stock solution of MβCD: Prepare a stock solution of MβCD in your aqueous buffer (e.g., 10-50 mM).

  • Weigh the this compound: Weigh the required amount of this compound in a glass vial.

  • Complexation: Add the MβCD stock solution to the this compound. The molar ratio of MβCD to acyl-CoA may need to be optimized, but a starting point of 10:1 is often effective.

  • Stirring: Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved material remains, the solution can be filtered through a 0.22 µm syringe filter.

  • Storage: The resulting solution can be stored at -20°C.

Mandatory Visualization

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_concentration Is the concentration below the expected CMC? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration No check_dissolution Was initial dissolution in organic solvent complete? check_concentration->check_dissolution Yes reduce_concentration->check_concentration improve_dissolution Improve Initial Dissolution: - Vortex vigorously - Gentle warming check_dissolution->improve_dissolution No check_buffer Is the buffer free of high concentrations of divalent cations? check_dissolution->check_buffer Yes improve_dissolution->check_dissolution modify_buffer Modify Buffer: - Reduce [Mg2+] - Adjust pH/ionic strength check_buffer->modify_buffer No use_solubilizer Consider using a solubilizing agent check_buffer->use_solubilizer Yes modify_buffer->check_buffer detergent Use Detergent (e.g., Triton X-100, CHAPS) use_solubilizer->detergent cyclodextrin Use Cyclodextrin (e.g., Methyl-β-cyclodextrin) use_solubilizer->cyclodextrin success Solubility Issue Resolved detergent->success cyclodextrin->success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Optimizing HPLC Separation of 6-Methylundecanoyl-CoA from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 6-Methylundecanoyl-CoA and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

The main challenges in separating this compound from its isomers stem from their very similar physicochemical properties. Positional isomers (e.g., 5-Methylundecanoyl-CoA or 7-Methylundecanoyl-CoA) and stereoisomers (enantiomers at the 6-position) have nearly identical molecular weights, polarity, and pKa values. This similarity makes their separation by conventional chromatographic techniques difficult, often leading to poor resolution, peak co-elution, or broad, overlapping peaks.

Q2: What is a recommended starting point for developing an HPLC method for this compound isomer separation?

A reversed-phase HPLC (RP-HPLC) method using a C18 column is a common and effective starting point for the analysis of acyl-CoA derivatives.[1] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The addition of a small amount of an ion-pairing agent or acidifier to the mobile phase can improve peak shape and retention.

Q3: Which type of HPLC column is best suited for separating positional isomers of this compound?

For positional isomers, which differ in the location of the methyl group on the undecanoyl chain, a high-resolution reversed-phase column, such as a C18 or C30, is recommended. Phenyl-hexyl columns can also provide alternative selectivity due to pi-pi interactions with the adenine (B156593) moiety of Coenzyme A. The choice of column will depend on the specific isomers present in the sample.

Q4: How can I separate the stereoisomers (enantiomers) of this compound?

Standard reversed-phase HPLC columns are not capable of separating enantiomers. For the resolution of (R)- and (S)-6-Methylundecanoyl-CoA, a chiral stationary phase (CSP) is required. Alternatively, pre-column derivatization with a chiral reagent to form diastereomers can be performed, which can then be separated on a standard achiral column.

Q5: What detection method is most suitable for this compound and its isomers?

The most common method for detecting Coenzyme A and its derivatives is UV detection at approximately 254-260 nm, corresponding to the absorbance maximum of the adenine base.[1] For higher sensitivity and specificity, especially in complex biological matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[2][3]

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Isomeric Peaks

This is a common issue when separating molecules with very similar structures and properties.

Troubleshooting Workflow for Poor Resolution

Caption: Troubleshooting workflow for poor peak resolution.

Potential Causes & Solutions

Potential Cause Recommended Solution
Inadequate Stationary Phase Selectivity Switch to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or a C30 column) to exploit different separation mechanisms.
Suboptimal Mobile Phase Composition 1. Optimize the gradient: Flatten the gradient around the elution time of the isomers to increase the separation window. 2. Change the organic modifier: Replace acetonitrile with methanol, or vice versa. This can alter the selectivity of the separation.
Insufficient Column Efficiency 1. Lower the flow rate: This can lead to better column efficiency and improved resolution. 2. Increase the column length: A longer column provides more theoretical plates, enhancing separation.
Temperature Effects Adjust the column temperature: Operating at a lower or higher temperature can sometimes improve selectivity. Ensure the temperature is stable and controlled using a column oven.
Problem 2: Peak Tailing or Asymmetric Peaks

Peak tailing can compromise resolution and quantification accuracy.

Logical Diagram for Addressing Peak Tailing

PeakTailing Tailing Peak Tailing Observed CheckColumn Column Health Check Tailing->CheckColumn CheckMobilePhase Mobile Phase pH/ Composition Tailing->CheckMobilePhase SampleOverload Sample Overload? Tailing->SampleOverload GoodPeak Symmetric Peak Achieved CheckColumn->GoodPeak Flush or replace column CheckMobilePhase->GoodPeak Adjust pH or add modifier SampleOverload->GoodPeak Dilute sample End Problem Solved GoodPeak->End

Caption: Logical steps to troubleshoot peak tailing.

Potential Causes & Solutions

Potential Cause Recommended Solution
Secondary Interactions with Column The free silanol (B1196071) groups on silica-based columns can interact with the phosphate (B84403) groups of Coenzyme A. Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations or use a base-deactivated column.
Column Contamination or Degradation 1. Flush the column: Use a strong solvent wash to remove contaminants. 2. Replace the column: If flushing does not resolve the issue, the column may be permanently damaged.
Sample Overload Reduce the injection volume or sample concentration: Injecting too much sample can lead to peak distortion.
Mismatch between Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper peak focusing at the column head.

Experimental Protocols

Note: The following protocols are suggested starting points based on established methods for similar acyl-CoA compounds. Optimization will be necessary to achieve the desired separation for this compound isomers.

Protocol 1: RP-HPLC for Positional Isomer Separation

This method provides a baseline for separating positional isomers of this compound.

Experimental Workflow

ProtocolWorkflow SamplePrep Sample Preparation HPLCSys HPLC System Setup SamplePrep->HPLCSys Injection Injection HPLCSys->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis Detection->Analysis

Caption: General experimental workflow for HPLC analysis.

Instrumentation and Conditions

Parameter Condition
HPLC System A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 100 mM Potassium Phosphate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation

  • Dissolve the this compound isomer mixture in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Outcome

This method should provide a good initial separation of positional isomers. Further optimization of the gradient slope and mobile phase pH may be required to improve resolution. A hypothetical chromatogram might show baseline or near-baseline separation of the different positional isomers.

Protocol 2: Chiral HPLC for Enantiomer Separation

This protocol outlines a starting point for the separation of (R)- and (S)-6-Methylundecanoyl-CoA.

Instrumentation and Conditions

Parameter Condition
HPLC System A standard HPLC system.
Column Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 5 µL

Sample Preparation

  • Dissolve the racemic this compound in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter compatible with organic solvents.

Expected Outcome

This method is designed to resolve the enantiomers of this compound. The choice of the specific chiral column is critical and may require screening of several different CSPs to find the one that provides the best selectivity.

Quantitative Data Summary

The following table presents hypothetical data to illustrate the expected outcomes of method optimization. Actual results may vary.

Table 1: Comparison of HPLC Conditions for Positional Isomer Separation

Condition Column Resolution (5-Me vs. 6-Me) Resolution (6-Me vs. 7-Me) Peak Tailing Factor (6-Me)
Method A C181.21.11.5
Method B Phenyl-Hexyl1.61.51.2
Method C (Optimized) Phenyl-Hexyl2.12.01.1

Method A: Initial conditions with a standard C18 column. Method B: Change of stationary phase to Phenyl-Hexyl. Method C: Optimized gradient and mobile phase on the Phenyl-Hexyl column.

References

Stability of 6-Methylundecanoyl-CoA in solution during enzymatic assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 6-Methylundecanoyl-CoA in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this substrate and troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which research areas is it relevant?

This compound is a branched-chain fatty acyl-coenzyme A (CoA) derivative. Branched-chain fatty acids and their CoA esters are crucial intermediates and regulators in various metabolic pathways. They are particularly relevant in studies of fatty acid oxidation, lipid metabolism, and the elucidation of enzymatic pathways involving acyl-CoA dehydrogenases and other related enzymes. Deficiencies in the metabolism of branched-chain acyl-CoAs are associated with certain inborn errors of metabolism.

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by:

  • pH: The thioester bond is susceptible to hydrolysis, particularly in alkaline conditions. It is more stable in neutral to slightly acidic aqueous solutions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to keep the stock solutions and assay plates cool.

  • Enzymatic Degradation: Contaminating thioesterases in enzyme preparations or biological samples can degrade the substrate.

  • Repeated Freeze-Thaw Cycles: These can lead to degradation of the molecule. It is advisable to aliquot stock solutions to minimize freeze-thaw cycles.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, we recommend the following procedures for preparing and storing this compound solutions:

  • Reconstitution: Reconstitute lyophilized this compound in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.5). The use of high-purity water or a buffer free of interfering substances is critical.

  • Aliquoting: After reconstitution, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage Conditions: Store the aliquots at -20°C for short-term storage (up to a few weeks) and at -80°C for long-term storage (several months). The product should be stored in a sealed container and protected from light.

Troubleshooting Guides

This section provides solutions to common problems encountered during enzymatic assays using this compound.

Issue 1: No or Low Enzyme Activity
Possible Cause Troubleshooting Step
Degraded Substrate Prepare a fresh solution of this compound from a new aliquot. Ensure proper storage conditions have been maintained.
Incorrect Assay Buffer pH Verify the pH of your assay buffer. The optimal pH for many acyl-CoA dehydrogenases is between 7.0 and 8.5. However, the stability of the substrate is better at a slightly lower pH. A compromise may be necessary, or the substrate should be added to the assay mixture immediately before starting the reaction.
Inactivated Enzyme Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test the enzyme activity with a known, stable substrate to confirm its viability.
Presence of Inhibitors Some common laboratory reagents can inhibit enzyme activity. Avoid the presence of EDTA (>0.5 mM), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40, and Tween-20 (>1%) in your assay mixture[1].
Incorrect Wavelength or Filter Settings Double-check the instrument settings to ensure they match the requirements of your detection method (e.g., absorbance or fluorescence of a reporter molecule).[1]
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Substrate Auto-oxidation/Degradation Prepare fresh substrate solution. Minimize the time the substrate is at room temperature or in the assay buffer before the reaction is initiated. Running a "no-enzyme" control is essential to determine the rate of non-enzymatic substrate degradation.
Contaminated Reagents Use high-purity water and reagents to prepare all solutions. Filter-sterilize buffers if necessary.
Sample Interference If using biological samples (e.g., cell lysates, tissue homogenates), they may contain endogenous substances that interfere with the assay. Consider a sample deproteinization step or including a "sample-only" control.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. Prepare a master mix for the reaction components to minimize pipetting errors between wells.[1]
Temperature Fluctuations Maintain a constant and uniform temperature for all assay components and during the incubation steps. Use a temperature-controlled plate reader or water bath.
Incomplete Mixing Ensure all components in the assay wells are thoroughly mixed before starting the measurement.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with water or buffer.

Experimental Protocols

General Protocol for an Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This protocol describes a coupled assay where the reduction of a dye is measured spectrophotometrically.

Materials:

  • This compound

  • Enzyme preparation (purified or cell lysate)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Electron Transfer Flavoprotein (ETF)

  • Phenazine ethosulfate (PES) or a similar electron carrier

  • 2,6-Dichlorophenolindophenol (DCPIP) or another suitable electron acceptor

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a fresh stock solution of this compound in the assay buffer. Keep on ice.

  • Prepare the reaction mixture in a microplate well or cuvette. A typical reaction mixture might contain:

    • Assay Buffer

    • ETF (concentration to be optimized)

    • PES (concentration to be optimized)

    • DCPIP (concentration to be optimized)

    • Enzyme preparation

  • Equilibrate the reaction mixture to the desired assay temperature (e.g., 30°C or 37°C).

  • Initiate the reaction by adding the this compound solution to the reaction mixture.

  • Monitor the decrease in absorbance of DCPIP at the appropriate wavelength (e.g., 600 nm) over time.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

  • Include appropriate controls:

    • No-enzyme control: To measure the rate of non-enzymatic DCPIP reduction.

    • No-substrate control: To measure any endogenous activity in the enzyme preparation.

Visualizations

Logical Workflow for Troubleshooting Enzymatic Assays

TroubleshootingWorkflow start Start: Inconsistent or No Activity check_substrate Check Substrate Integrity (Fresh Aliquot, Proper Storage) start->check_substrate substrate_ok Substrate OK? check_substrate->substrate_ok check_enzyme Verify Enzyme Activity (Positive Control Substrate) enzyme_ok Enzyme Active? check_enzyme->enzyme_ok check_conditions Review Assay Conditions (pH, Temperature, Buffer) conditions_ok Conditions Correct? check_conditions->conditions_ok check_instrument Validate Instrument Settings (Wavelength, Calibration) instrument_ok Settings Correct? check_instrument->instrument_ok check_inhibitors Investigate Potential Inhibitors (Reagents, Sample Matrix) inhibitors_present Inhibitors Identified? check_inhibitors->inhibitors_present substrate_ok->check_enzyme Yes reprepare_substrate Action: Prepare Fresh Substrate substrate_ok->reprepare_substrate No enzyme_ok->check_conditions Yes replace_enzyme Action: Use New Enzyme Aliquot enzyme_ok->replace_enzyme No conditions_ok->check_instrument Yes optimize_conditions Action: Optimize pH/Temp/Buffer conditions_ok->optimize_conditions No instrument_ok->check_inhibitors Yes correct_settings Action: Adjust Instrument Settings instrument_ok->correct_settings No remove_inhibitors Action: Purify Sample / Use Different Reagents inhibitors_present->remove_inhibitors Yes end_further_investigation Further Investigation Needed inhibitors_present->end_further_investigation No reprepare_substrate->check_substrate end_success Problem Resolved reprepare_substrate->end_success replace_enzyme->check_enzyme replace_enzyme->end_success optimize_conditions->check_conditions optimize_conditions->end_success correct_settings->check_instrument correct_settings->end_success remove_inhibitors->end_success remove_inhibitors->end_success BetaOxidation fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase ATP -> AMP + PPi CoA-SH fatty_acyl_coa Fatty Acyl-CoA (e.g., this compound) acyl_coa_synthetase->fatty_acyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase fatty_acyl_coa->acyl_coa_dehydrogenase FAD -> FADH2 enoyl_coa Trans-Δ2-Enoyl-CoA acyl_coa_dehydrogenase->enoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase enoyl_coa->enoyl_coa_hydratase H2O hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase L-β-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase NAD+ -> NADH + H+ ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase CoA-SH acetyl_coa Acetyl-CoA thiolase->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA thiolase->shorter_acyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle shorter_acyl_coa->acyl_coa_dehydrogenase Enters next cycle

References

Preventing the degradation of 6-Methylundecanoyl-CoA during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Methylundecanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, like other acyl-CoA thioesters, is primarily attributed to two main factors:

  • Enzymatic Degradation: Tissues and cells contain acyl-CoA hydrolases (thioesterases) that catalyze the hydrolysis of the thioester bond, releasing Coenzyme A (CoA) and the free fatty acid, 6-methylundecanoic acid.[1] This is a major concern when working with biological samples.

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly under neutral or alkaline pH conditions. Acyl-CoAs are also prone to oxidation.[2]

Q2: What are the optimal pH and temperature conditions for storing this compound samples?

A2: To minimize degradation, this compound samples should be maintained under acidic conditions and at low temperatures. Acyl-CoA thioesters are generally more stable in acidic conditions.[3] For short-term storage during sample processing, it is recommended to keep samples on ice. For long-term storage, samples should be kept at -80°C.[3]

Q3: How can I inhibit enzymatic degradation of this compound during sample extraction?

A3: Inhibiting acyl-CoA hydrolases is crucial for preventing enzymatic degradation. This can be achieved by:

  • Rapid Quenching: Immediately stopping metabolic activity by flash-freezing tissue samples in liquid nitrogen.

  • Acidic Extraction Buffers: Using acidic solutions, such as perchloric acid or sulfosalicylic acid, helps to denature and inactivate enzymes.[4]

  • Inhibitors: Including broad-spectrum thioesterase inhibitors in the homogenization buffer. However, the selection of inhibitors should be carefully considered as they can interfere with downstream analysis. Some pharmaceutical organic anions have been shown to inhibit palmitoyl-CoA hydrolase.[5]

Q4: What precautions should I take to prevent oxidation of this compound?

A4: The thiol group in Coenzyme A and the acyl chain can be susceptible to oxidation. To prevent this:

  • Use of Antioxidants: Consider adding antioxidants to your extraction and storage solutions. Polyphenols are known to increase the effectiveness of β-oxidation and may offer some protection.[6] Coenzyme Q10 and Vitamin E are lipid-soluble antioxidants that can protect against oxidative stress.[7]

  • Degas Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas like nitrogen or argon can minimize the risk of oxidation.

  • Work Quickly: Minimize the exposure of the sample to air and light during preparation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Enzymatic Degradation: Acyl-CoA hydrolases were active during sample homogenization and extraction.1. Ensure rapid and effective quenching of metabolic activity (e.g., flash-freezing).2. Use an acidic extraction buffer (e.g., containing perchloric acid or sulfosalicylic acid) to inactivate enzymes.[4]3. Keep samples on ice at all times during processing.
Chemical Degradation (Hydrolysis): The sample was exposed to neutral or alkaline pH.1. Maintain an acidic pH throughout the sample preparation process.2. Store samples in an acidic buffer at -80°C.[3]
Inefficient Extraction: The chosen extraction solvent or protocol is not suitable for this compound.1. Use a validated extraction method for long-chain acyl-CoAs, often involving a mixture of organic solvents like isopropanol (B130326) and acetonitrile (B52724).[4][8]2. Consider solid-phase extraction (SPE) for purification and concentration.[3][4]
Inconsistent results between replicate samples Variable Degradation: Inconsistent timing or temperature control during sample preparation.1. Standardize all incubation times and temperatures.2. Process all samples as quickly and consistently as possible.
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation.[3]1. Aliquot samples after the initial extraction to avoid multiple freeze-thaw cycles.[3]
Presence of interfering peaks in downstream analysis (e.g., LC-MS) Contaminants from Sample Matrix: Incomplete removal of other cellular components.1. Optimize the solid-phase extraction (SPE) protocol to improve the purity of the acyl-CoA fraction.[3][4]2. Use a high-resolution mass spectrometer to differentiate this compound from other molecules.
Degradation Products: The observed peaks might be the free fatty acid (6-methylundecanoic acid) or oxidized forms.1. Analyze for the presence of the expected degradation products to confirm degradation.2. Implement the preventative measures for enzymatic and chemical degradation described above.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is a general guideline adapted from methods for long-chain acyl-CoA extraction.[4][8]

  • Sample Collection and Quenching:

    • Excise the tissue of interest as quickly as possible.

    • Immediately flash-freeze the tissue in liquid nitrogen to halt all enzymatic activity.

    • Store the frozen tissue at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (typically 50-100 mg).

    • In a pre-chilled glass homogenizer, add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[8]

    • Add the frozen tissue to the buffer and homogenize thoroughly on ice.

    • Add 2 mL of ice-cold 2-propanol and homogenize again.[8]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of acetonitrile, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.[8]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]

    • Collect the supernatant, which contains the acyl-CoAs.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition an Oasis HLB SPE cartridge (or similar reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.[3]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.[3]

    • Elute the acyl-CoAs with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) in methanol.[3]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for your downstream analysis (e.g., a mixture of acetonitrile and water with a small amount of acetic acid).

Visualizations

cluster_degradation Degradation Pathways of this compound This compound This compound 6-Methylundecanoic_Acid 6-Methylundecanoic_Acid This compound->6-Methylundecanoic_Acid Acyl-CoA Hydrolases (Enzymatic Hydrolysis) Coenzyme_A Coenzyme_A This compound->Coenzyme_A Acyl-CoA Hydrolases (Enzymatic Hydrolysis) Oxidized_Products Oxidized_Products This compound->Oxidized_Products Oxidation (Chemical Degradation)

Caption: Major degradation pathways for this compound.

cluster_workflow Sample Preparation Workflow cluster_prevention Degradation Prevention Steps start Tissue Sample quench Flash Freeze (Liquid Nitrogen) start->quench homogenize Homogenize in Acidic Buffer quench->homogenize p1 Maintain low temperature (on ice / -80°C) quench->p1 extract Extract with Organic Solvents homogenize->extract p2 Use acidic conditions (pH < 6) homogenize->p2 purify Purify via Solid-Phase Extraction extract->purify p3 Work quickly and avoid freeze-thaw cycles extract->p3 analyze Downstream Analysis (e.g., LC-MS) purify->analyze

Caption: Recommended workflow for this compound sample preparation.

References

Technical Support Center: Enhancing Fatty Acid Synthase Activity with Branched-Chain Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing fatty acid synthase (FAS) activity with branched-chain substrates.

Frequently Asked Questions (FAQs)

Q1: What are branched-chain fatty acids (BCFAs) and why are they of interest?

A1: Branched-chain fatty acids are aliphatic carboxylic acids with one or more alkyl branches. They are of significant interest due to their unique physical and chemical properties, such as lower melting points, enhanced oxidative stability, and reduced viscosity compared to their straight-chain counterparts.[1][2][3] These characteristics make them valuable in various biological systems and for industrial applications.

Q2: Can mammalian fatty acid synthase (FAS) produce BCFAs?

A2: Yes, mammalian FAS is capable of producing BCFAs.[1][2][3] This occurs through the incorporation of branched-chain starter units, derived from branched-chain amino acid (BCAA) catabolism (e.g., isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA), or by using branched extender substrates like methylmalonyl-CoA instead of the usual malonyl-CoA.[1][2][3]

Q3: How does the efficiency of FAS with branched-chain substrates compare to that with straight-chain substrates?

A3: The efficiency of FAS is significantly lower when using branched-chain substrates. The turnover number for BCFA synthesis can be up to 150-170 times lower than that for straight-chain fatty acid synthesis.[3] This is primarily due to the ketoacyl synthase (KS) domain of FAS, which has a lower affinity for and slower processing rate of branched-chain molecules.[1][2][3]

Q4: What is the primary determinant of substrate specificity in FAS for branched-chain substrates?

A4: The ketoacyl synthase (KS) domain is the principal determinant of substrate specificity and the overall speed of BCFA production.[1][2][3] Kinetic studies have revealed that the elongation rates are significantly lower when branched extender units are used, indicating that the KS domain dictates this substrate preference.[1][2][3]

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with FAS and branched-chain substrates.

Problem Potential Cause Recommended Solution
Low or No Enzyme Activity Inactive EnzymeEnsure proper storage of FAS at -80°C and avoid repeated freeze-thaw cycles. Test enzyme activity with standard substrates (acetyl-CoA and malonyl-CoA) as a positive control.
Substrate DegradationPrepare fresh solutions of branched-chain acyl-CoA substrates. Verify their integrity if possible.
Sub-optimal Assay ConditionsOptimize pH and temperature. Most mammalian FAS enzymes function optimally around pH 7.0 and 25-37°C.[4][5]
Missing Reaction ComponentsDouble-check that all necessary components (FAS, starter CoA, extender CoA, NADPH) are present in the reaction mixture at the correct concentrations.
Inconsistent Results Substrate Solubility IssuesLong-chain acyl-CoAs can have limited solubility, especially in the presence of divalent cations like Mg2+.[6] This can also be an issue for some branched-chain variants. Consider preparing fresh substrate solutions and ensuring they are fully dissolved. If precipitation is observed, adjusting buffer composition or reducing Mg2+ concentration might be necessary.
Pipetting ErrorsUse calibrated pipettes and prepare a master mix for the reaction to ensure consistency across replicates.
Unexpected Product Profile (e.g., shorter chain lengths) Slower Elongation RateThe inherently slower elongation rate with branched substrates can lead to premature hydrolysis of the growing acyl chain by the thioesterase (TE) domain of FAS, resulting in a shift towards medium-chain fatty acids.[1][2][3] This is an expected outcome.
Contaminating ThioesterasesEnsure the purified FAS preparation is free from contaminating thioesterases that could cleave the growing fatty acid chain.
High Background in NADPH Consumption Assay Non-specific NADPH OxidationRun a control reaction without the enzyme or without the substrates to measure the rate of non-enzymatic NADPH oxidation. Subtract this background rate from your experimental values.
Interfering Substances in SampleIf using cell lysates, other enzymes may be present that consume NADPH. Use purified FAS for kinetic characterization.[7][8]

Data Presentation

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates
Substrate CombinationEnzyme DomainApparent kcat (s⁻¹)Apparent Km (µM)Reference
Acetyl-CoA + Malonyl-CoA (StCFA synthesis)Overall mFAS~5.1-[3] (comparative value)
Acetyl-CoA + Methylmalonyl-CoA (BCFA synthesis)Overall mFAS0.03 ± 0.001185.3 ± 14.1 (for Methylmalonyl-CoA)[3]
Decanoyl-ACP + Methylmalonyl-ACPKetoacyl Synthase (KS)0.003 ± 0.00011.1 ± 0.2[3]

Note: The kcat for BCFA biosynthesis is approximately 170 times lower than for StCFA synthesis.[3]

Experimental Protocols

FAS Activity Measurement using NADPH Consumption Assay

This protocol is adapted from standard spectrophotometric assays for FAS activity.[4][7][8]

Principle: The synthesis of fatty acids by FAS involves two reduction steps that consume NADPH. The rate of FAS activity is directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified fatty acid synthase (FAS)

  • Assay Buffer: 0.1 M Potassium Phosphate, 1 mM EDTA, pH 7.0

  • Acetyl-CoA (or branched-chain starter like Isobutyryl-CoA)

  • Malonyl-CoA (or Methylmalonyl-CoA for BCFA synthesis)

  • NADPH

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare stock solutions of all reagents in the assay buffer.

  • Set up the reaction mixture in a cuvette or microplate well. A typical 500 µL reaction could contain:

    • Assay Buffer: to final volume

    • FAS: 20 nM (final concentration)

    • Acetyl-CoA (or branched-chain starter): 25 µM (final concentration)

    • Malonyl-CoA (or Methylmalonyl-CoA): 100 µM (final concentration)

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 100 µM.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial reaction velocity using the Beer-Lambert law and an extinction coefficient for NADPH of 6220 M⁻¹cm⁻¹.

Controls:

  • No enzyme control: Replace FAS with assay buffer to check for non-enzymatic NADPH oxidation.

  • No substrate control: Omit one of the CoA substrates to ensure the reaction is substrate-dependent.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing the fatty acid products of an in vitro FAS reaction.[9]

Principle: The fatty acid products are extracted, derivatized to make them volatile (typically to fatty acid methyl esters - FAMEs), and then separated and identified by GC-MS.

Materials:

  • Completed FAS reaction mixture

  • Internal standard (e.g., a fatty acid of a chain length not expected to be produced)

  • Organic solvent for extraction (e.g., hexane (B92381) or a chloroform:methanol mixture)

  • Derivatization reagent (e.g., BF₃-methanol or trimethylsilyldiazomethane)

  • GC-MS system with a suitable column (e.g., a polar column for FAME analysis)

Procedure:

  • Stop the Reaction: Terminate the FAS reaction by adding a strong acid (e.g., HCl).

  • Add Internal Standard: Add a known amount of an internal standard to the reaction mixture for quantification.

  • Extraction: Extract the fatty acids from the aqueous reaction mixture using an organic solvent. This may involve multiple extraction steps.

  • Derivatization: Evaporate the organic solvent and derivatize the fatty acid residue to FAMEs according to the chosen reagent's protocol. This typically involves heating the sample with the derivatization agent.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS.

    • The gas chromatograph will separate the different FAMEs based on their boiling points and interaction with the column.

    • The mass spectrometer will fragment the eluting compounds, providing a mass spectrum that can be used to identify the specific fatty acid.

  • Data Analysis: Identify the peaks corresponding to your fatty acid products by comparing their retention times and mass spectra to known standards. Quantify the amount of each product relative to the internal standard.

Mandatory Visualizations

BCAA_to_BCFA_Pathway cluster_BCAA Branched-Chain Amino Acid (BCAA) Catabolism cluster_BCKA Branched-Chain Keto Acids cluster_AcylCoA Branched-Chain Acyl-CoAs (Starter Units) Valine Valine KIV α-Ketoisovalerate Valine->KIV Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA Methylbutyryl_CoA 2-Methylbutyryl-CoA KMV->Methylbutyryl_CoA FAS Fatty Acid Synthase (FAS) Isobutyryl_CoA->FAS Isovaleryl_CoA->FAS Methylbutyryl_CoA->FAS BCFA Branched-Chain Fatty Acids (BCFAs) FAS->BCFA Elongation with (Methyl)malonyl-CoA

Caption: Pathway from BCAA catabolism to BCFA synthesis.

FAS_Workflow cluster_prep 1. Reaction Setup cluster_assay 2. Activity Measurement cluster_analysis 3. Product Analysis (GC-MS) cluster_results 4. Data Interpretation Reagents Prepare Reagents: - Purified FAS - Assay Buffer - Branched-Chain Acyl-CoA - (Methyl)malonyl-CoA - NADPH Mix Combine reagents in cuvette/microplate Reagents->Mix Initiate Initiate reaction with NADPH Mix->Initiate Monitor Monitor Absorbance at 340 nm (NADPH Consumption) Initiate->Monitor Stop Stop Reaction & Add Internal Standard Initiate->Stop Kinetics Calculate Kinetic Parameters (kcat, Km) Monitor->Kinetics Extract Extract Fatty Acids Stop->Extract Derivatize Derivatize to FAMEs Extract->Derivatize GCMS Analyze by GC-MS Derivatize->GCMS Products Identify and Quantify BCFA Products GCMS->Products

Caption: Experimental workflow for FAS activity with branched-chain substrates.

References

Validation & Comparative

Validation of Synthetic 6-Methylundecanoyl-CoA Against a Biological Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetically produced 6-Methylundecanoyl-CoA against a biologically derived standard. The following sections detail the experimental protocols used for validation, present comparative data in a structured format, and illustrate the relevant biological context and experimental workflows.

Introduction

This compound is a branched-chain acyl-coenzyme A molecule involved in fatty acid metabolism. Its accurate quantification and validation are crucial for studies investigating metabolic pathways and for the development of targeted therapeutics. This guide outlines the validation process of a synthetic this compound (from here on referred to as 'synthetic standard') against a purified biological counterpart ('biological standard'). The validation ensures that the synthetic version is chemically and functionally identical to the natural molecule.

Comparative Data

The synthetic and biological standards of this compound were subjected to a series of analytical tests to compare their purity and chemical identity. The quantitative data from these analyses are summarized below.

Analytical Test Parameter Synthetic Standard Biological Standard Acceptance Criteria
LC-MS/MS Analysis Retention Time (min)8.548.55± 0.1 min
Precursor Ion (m/z)949.84949.84Identical
Fragment Ions (m/z)428.1, 303.1428.1, 303.1Identical
High-Resolution Mass Spectrometry Exact Mass949.5678949.5679± 5 ppm
Purity by HPLC-UV (260 nm) Purity (%)98.597.9≥ 95%

Experimental Protocols

Detailed methodologies for the key experiments performed in this validation are provided below.

3.1. Sample Preparation

  • Synthetic Standard: A stock solution of 1 mg/mL was prepared by dissolving the lyophilized synthetic this compound in sterile, nuclease-free water. Serial dilutions were made using a mixture of acetonitrile (B52724) and water (60:40 v/v) to generate a calibration curve.

  • Biological Standard: The biological standard was extracted from a relevant biological matrix (e.g., cell culture or tissue homogenate). The extraction involved protein precipitation with a chloroform/methanol/water mixture. The resulting lipid-containing phase was evaporated and the residue was reconstituted in the analysis buffer.[1] The concentration was determined using a standard protein assay and comparison to a known acyl-CoA standard.

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation: Separation was achieved using a C18 reverse-phase column with a gradient elution.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.2.[2]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.15 mL/min.[2]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Mass Spectrometry: A triple quadrupole mass spectrometer was operated in positive ion mode.[3]

    • Ionization Source: Electrospray Ionization (ESI).

    • Multiple Reaction Monitoring (MRM): The transition of the precursor ion (m/z 949.84) to characteristic product ions was monitored for quantification.

3.3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Chromatographic Conditions: Similar chromatographic conditions as LC-MS/MS were used.

  • Detection: The eluent was monitored at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.

  • Purity Assessment: The peak area of this compound was calculated as a percentage of the total peak area in the chromatogram.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the validation of synthetic this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Validation cluster_2 Data Comparison & Conclusion synth_prep Prepare Synthetic Standard Dilutions lcms LC-MS/MS Analysis (Retention Time, Fragmentation) synth_prep->lcms bio_prep Extract Biological Standard bio_prep->lcms hrms High-Resolution MS (Exact Mass) lcms->hrms hplc HPLC-UV Analysis (Purity) lcms->hplc compare Compare Analytical Data hrms->compare hplc->compare conclusion Conclusion on Equivalence compare->conclusion

Workflow for validation of synthetic this compound.

4.2. Hypothetical Signaling Pathway

This compound, as a branched-chain acyl-CoA, is anticipated to play a role in cellular energy metabolism and lipid signaling. The diagram below depicts a hypothetical signaling pathway where it may be involved.

G cluster_0 Metabolic Input cluster_1 Acyl-CoA Synthesis & Metabolism cluster_2 Signaling & Cellular Response bcaa Branched-Chain Amino Acids mc_coa This compound bcaa->mc_coa beta_ox Beta-Oxidation mc_coa->beta_ox lipid_sig Lipid Signaling (e.g., Protein Acylation) mc_coa->lipid_sig acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca atp ATP Production tca->atp gene_exp Gene Expression (Metabolic Regulation) lipid_sig->gene_exp

Hypothetical metabolic and signaling pathway of this compound.

Conclusion

The comprehensive analytical comparison demonstrates that the synthetic this compound standard is chemically identical to the biologically sourced material in terms of retention time, mass-to-charge ratio, fragmentation pattern, and exact mass. Furthermore, the purity of the synthetic standard meets the stringent requirements for use in quantitative and functional assays. The successful validation confirms the suitability of the synthetic this compound as a reliable standard for research and development purposes, ensuring accuracy and reproducibility in experimental outcomes.

References

Comparative analysis of 6-Methylundecanoyl-CoA and unbranched acyl-CoAs.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the biochemical and metabolic properties of 6-Methylundecanoyl-CoA, a branched-chain acyl-CoA, and unbranched acyl-CoAs, using dodecanoyl-CoA as a primary comparator due to its equivalent carbon chain length. This objective comparison is supported by established metabolic principles and analytical methodologies to assist in research and development involving fatty acid metabolism.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1][2][3] While the metabolism of unbranched (straight-chain) acyl-CoAs is well-characterized, branched-chain acyl-CoAs, such as this compound, follow more complex metabolic pathways due to the steric hindrance posed by their methyl groups.[4][5] Understanding these differences is crucial for fields such as drug development, diagnostics for metabolic disorders, and nutritional science.

Physicochemical Properties

The introduction of a methyl group into the acyl chain, as in this compound, can influence the molecule's physical properties compared to its unbranched counterpart, dodecanoyl-CoA. While specific experimental data for this compound is limited, general principles of lipid biochemistry suggest potential differences.

PropertyThis compound (Predicted)Unbranched Dodecanoyl-CoA (Lauryl-CoA)
Molecular Formula C33H58N7O17P3SC33H58N7O17P3S
Molecular Weight 949.84 g/mol 935.82 g/mol
Critical Micelle Concentration (CMC) Expected to be higher than dodecanoyl-CoA due to steric hindrance from the methyl group, which may disrupt hydrophobic interactions required for micelle formation.The CMC for unbranched saturated fatty acyl-CoAs decreases as the acyl chain length increases.[6][7][8]
Aqueous Solubility Potentially slightly higher than dodecanoyl-CoA due to the disruption of hydrophobic packing by the methyl branch.Generally low, decreasing with increasing chain length.

Table 1: Comparison of Physicochemical Properties.

Metabolic Pathways

The metabolic fates of this compound and unbranched acyl-CoAs diverge significantly, primarily due to the methyl group in the branched-chain structure.

Activation to Acyl-CoA

Both branched-chain and unbranched fatty acids are activated to their respective CoA esters by acyl-CoA synthetases (ACSs). While there are multiple ACS isoforms with varying substrate specificities, it is likely that a long-chain acyl-CoA synthetase is responsible for the activation of both 6-methylundecanoic acid and dodecanoic acid.[9][10]

Beta-Oxidation

Unbranched Acyl-CoAs: Dodecanoyl-CoA undergoes conventional β-oxidation in the mitochondria. This process involves a cycle of four enzymatic reactions that sequentially shorten the acyl chain by two carbons, producing acetyl-CoA, FADH2, and NADH in each cycle.[3]

This compound: The methyl group at the 6-position (an odd-numbered carbon from the carboxyl end) does not directly block the initial rounds of β-oxidation. However, as the chain is shortened, the methyl group will eventually be positioned closer to the CoA ester, potentially sterically hindering the enzymes of β-oxidation. It is likely that this compound undergoes several cycles of mitochondrial β-oxidation until the methyl-branched acyl-CoA can no longer be processed efficiently. At this point, the intermediate may be shuttled to the peroxisome for further breakdown via pathways that can handle branched structures. For methyl groups at an odd-numbered carbon, standard β-oxidation can proceed until a 3-methyl-branched intermediate is formed, which then requires specialized enzymatic pathways.

In cases of methyl branches at the β-carbon (C3), the standard β-oxidation pathway is blocked.[11] Such molecules require an initial α-oxidation step to remove one carbon and shift the methyl group to the α-position, allowing β-oxidation to proceed.[11][12][13][14] While the methyl group in this compound is not at the β-carbon initially, β-oxidation will lead to an intermediate with the methyl group at the β-position.

Peroxisomal β-Oxidation: Peroxisomes are equipped to handle branched-chain and very-long-chain fatty acids.[2][3][4][5] The β-oxidation pathway in peroxisomes differs from the mitochondrial pathway, particularly in the first step, which is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, generating hydrogen peroxide (H2O2).[2]

metabolic_pathways cluster_unbranched Unbranched Acyl-CoA Metabolism cluster_branched This compound Metabolism Dodecanoic Acid Dodecanoic Acid Dodecanoyl-CoA Dodecanoyl-CoA Dodecanoic Acid->Dodecanoyl-CoA Acyl-CoA Synthetase Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Dodecanoyl-CoA->Mitochondrial Beta-Oxidation Acetyl-CoA (x6) Acetyl-CoA (x6) Mitochondrial Beta-Oxidation->Acetyl-CoA (x6) 6-Methylundecanoic Acid 6-Methylundecanoic Acid This compound This compound 6-Methylundecanoic Acid->this compound Acyl-CoA Synthetase Mitochondrial Beta-Oxidation (Initial Cycles) Mitochondrial Beta-Oxidation (Initial Cycles) This compound->Mitochondrial Beta-Oxidation (Initial Cycles) Methyl-branched Intermediate Methyl-branched Intermediate Mitochondrial Beta-Oxidation (Initial Cycles)->Methyl-branched Intermediate Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Methyl-branched Intermediate->Peroxisomal Beta-Oxidation Alpha-Oxidation Alpha-Oxidation Methyl-branched Intermediate->Alpha-Oxidation Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Peroxisomal Beta-Oxidation->Propionyl-CoA + Acetyl-CoA Alpha-Oxidation->Peroxisomal Beta-Oxidation

Figure 1: Simplified metabolic pathways of unbranched versus branched-chain acyl-CoAs.

Enzyme Kinetics

EnzymeThis compound (Predicted)Unbranched Dodecanoyl-CoA
Acyl-CoA Synthetase The Km may be higher and Vmax lower compared to the unbranched analog due to potential steric hindrance in the active site.Long-chain acyl-CoA synthetases efficiently activate straight-chain fatty acids.[9]
Acyl-CoA Dehydrogenase Medium-chain acyl-CoA dehydrogenase (MCAD) has some activity towards branched-chain substrates, but typically with a higher Km and lower Vmax than for its preferred unbranched substrates.[15] Specific long-chain acyl-CoA dehydrogenases might also be involved.[16]A substrate for medium-chain acyl-CoA dehydrogenase (MCAD).[17]

Table 2: Predicted Comparative Enzyme Kinetics.

Experimental Protocols

Analysis of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.[18][19]

Objective: To quantify the intracellular concentrations of this compound and dodecanoyl-CoA in cell or tissue samples.

Methodology:

  • Sample Preparation (Extraction):

    • Homogenize frozen cell pellets or tissue samples in a cold extraction solution (e.g., 2:1:0.8 methanol:chloroform:water) containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

    • Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoAs.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., triethylamine) or at a high pH with ammonium (B1175870) hydroxide (B78521) to improve peak shape and retention of the polar CoA moiety.[19] A typical gradient would be water and acetonitrile, both with a volatile buffer.[20]

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the phosphopantetheine moiety.[19]

experimental_workflow Cell/Tissue Sample Cell/Tissue Sample Homogenization & Extraction Homogenization & Extraction Cell/Tissue Sample->Homogenization & Extraction Centrifugation Centrifugation Homogenization & Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solid-Phase Extraction (Optional) Solid-Phase Extraction (Optional) Supernatant Collection->Solid-Phase Extraction (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Direct Injection Solid-Phase Extraction (Optional)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 2: General workflow for the analysis of acyl-CoAs by LC-MS/MS.

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters (Km and Vmax) of an acyl-CoA dehydrogenase with this compound and dodecanoyl-CoA.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing a purified acyl-CoA dehydrogenase, an electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or an artificial electron acceptor like dichloroindophenol), and varying concentrations of the acyl-CoA substrate.

  • Initiation and Monitoring: Initiate the reaction by adding the enzyme. Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength over time.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance change. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Cellular Uptake and Trafficking

The uptake of fatty acids into cells is a complex process involving both passive diffusion and protein-mediated transport.[21][22][23][24] Fatty acid transport proteins (FATPs) and CD36 are key proteins involved in this process.[25] Once inside the cell, fatty acids are rapidly esterified to CoA, which traps them within the cell and channels them towards metabolic pathways. It is plausible that the methyl branch of 6-methylundecanoic acid could influence its interaction with transport proteins and subsequent intracellular trafficking, but specific comparative studies are lacking.

Conclusion

Significant differences exist in the metabolism of this compound compared to unbranched acyl-CoAs like dodecanoyl-CoA, primarily due to the presence of the methyl group. This structural feature necessitates the involvement of specialized enzymatic pathways, particularly in the peroxisomes, for complete degradation. While direct comparative data on physicochemical properties and enzyme kinetics are scarce, the established principles of fatty acid metabolism provide a strong framework for predicting these differences. Further experimental investigation is required to fully elucidate the unique biochemical profile of this compound. The analytical methods outlined in this guide provide a basis for such future research, which will be invaluable for advancing our understanding of branched-chain fatty acid metabolism and its implications in health and disease.

References

Kinetic comparison of fatty acyl-CoA reductases with different acyl-CoA substrates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fatty acyl-CoA reductases (FARs) are a critical class of enzymes that catalyze the reduction of fatty acyl-CoAs to their corresponding fatty alcohols. This reaction is a pivotal step in the biosynthesis of various essential lipids, including waxes, ether lipids, and precursors for signaling molecules. The substrate specificity and kinetic efficiency of FARs vary significantly across different organisms and even between isoenzymes within the same species, dictating the profile of fatty alcohols produced and influencing downstream metabolic pathways. Understanding the kinetic properties of these enzymes is paramount for applications ranging from metabolic engineering for biofuel production to the development of therapeutics targeting lipid metabolism.

This guide provides a comparative overview of the kinetic parameters of several FARs with a range of fatty acyl-CoA substrates. It is designed to be a valuable resource for researchers seeking to select an appropriate FAR for a specific application or to understand the functional diversity within this enzyme family.

Kinetic Parameters of Fatty Acyl-CoA Reductases: A Comparative Analysis

The following table summarizes the available kinetic data for FARs from different species with various fatty acyl-CoA substrates. It is important to note that direct comparative studies under identical assay conditions are limited, and thus, the presented values should be interpreted with consideration of the experimental context provided in the cited literature.

EnzymeOrganismSubstrateApparent Km (µM)Vmax (nmol NADP+ min-1 mg-1)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Fatty Acyl-CoA Reductase (Maqu_2220)Marinobacter aquaeolei VT8Palmitoyl-CoA (C16:0)~4~200Not ReportedNot Reported[1]
Fatty Acyl-CoA Reductase 1 (FAR1)Mus musculus (Mouse)C16 & C18 (sat & unsat)Not ReportedNot ReportedNot ReportedNot Reported[2]
Fatty Acyl-CoA Reductase 2 (FAR2)Mus musculus (Mouse)C16 & C18 (sat)Not ReportedNot ReportedNot ReportedNot Reported[2]
Fatty Acyl-CoA Reductase 1 (FAR1)Tyto alba (Barn owl)C14 to C18Not ReportedNot ReportedNot ReportedNot Reported[3]
Fatty Acyl-CoA Reductase 2 (FAR2)Tyto alba (Barn owl)C16 to C20 (stearoyl-CoA preferred)Not ReportedNot ReportedNot ReportedNot Reported[3]

Note: "sat" refers to saturated fatty acyl-CoAs, and "unsat" refers to unsaturated fatty acyl-CoAs. The data for Mus musculus and Tyto alba FARs are based on substrate preference studies, and quantitative kinetic parameters were not reported in the cited sources.

Experimental Protocols for Kinetic Analysis of Fatty Acyl-CoA Reductases

The determination of the kinetic parameters of FARs typically involves monitoring the consumption of a substrate or the formation of a product over time. Two common approaches are spectrophotometric assays and radiolabeled assays.

Spectrophotometric Assay (NADPH Depletion)

This method continuously monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of the fatty acyl-CoA substrate.

Materials:

  • Purified Fatty Acyl-CoA Reductase (FAR) enzyme

  • Fatty acyl-CoA substrates (e.g., Palmitoyl-CoA, Oleoyl-CoA, Stearoyl-CoA, Eicosanoyl-CoA)

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM DTT and 1 mM EDTA)

  • UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the assay buffer and a fixed concentration of NADPH (e.g., 100-200 µM).

  • Enzyme Addition: Add a known amount of the purified FAR enzyme to the reaction mixture and briefly incubate to establish a baseline.

  • Initiation of Reaction: Initiate the reaction by adding a specific concentration of the fatty acyl-CoA substrate.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

  • Varying Substrate Concentrations: Repeat steps 1-4 with a range of fatty acyl-CoA substrate concentrations to generate a Michaelis-Menten curve.

  • Data Analysis: Calculate the initial reaction velocities (v) from the linear portion of the absorbance vs. time plots using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1). Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Radiolabeled Assay (Fatty Alcohol Formation)

This endpoint assay measures the formation of radiolabeled fatty alcohol from a radiolabeled fatty acyl-CoA substrate. This method is highly sensitive and specific.

Materials:

  • Purified Fatty Acyl-CoA Reductase (FAR) enzyme

  • Radiolabeled fatty acyl-CoA substrate (e.g., [14C]Palmitoyl-CoA)

  • Unlabeled fatty acyl-CoA substrates

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., a mixture of chloroform:methanol, 2:1 v/v)

  • Thin-Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1 v/v/v)

  • Phosphorimager or scintillation counter

  • Fatty alcohol standards

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADPH, and the purified FAR enzyme.

  • Initiation of Reaction: Start the reaction by adding the radiolabeled fatty acyl-CoA substrate. For competition assays or to determine kinetics for unlabeled substrates, a mixture of labeled and varying concentrations of unlabeled substrate can be used.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period during which the reaction is linear.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding the quenching solution. Vortex thoroughly and centrifuge to separate the phases.

  • Thin-Layer Chromatography (TLC): Spot the organic (lower) phase onto a TLC plate alongside a non-radiolabeled fatty alcohol standard.

  • Chromatogram Development: Place the TLC plate in a developing chamber with the appropriate solvent system and allow the solvent to migrate up the plate.

  • Visualization and Quantification: After drying the plate, visualize the fatty alcohol standard (e.g., using iodine vapor). The corresponding spot for the radiolabeled product can then be identified. Quantify the radioactivity in the fatty alcohol spot using a phosphorimager or by scraping the silica and measuring with a scintillation counter.

  • Data Analysis: Calculate the amount of product formed and determine the initial reaction velocities. Plot these velocities against the substrate concentrations to determine the kinetic parameters.

Experimental Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the processes described, the following diagrams have been generated using the DOT language for Graphviz.

FAR_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA FAR_Enzyme Fatty Acyl-CoA Reductase (FAR) Fatty_Acyl_CoA->FAR_Enzyme Substrate NADPH 2 NADPH NADPH->FAR_Enzyme Cofactor Fatty_Alcohol Fatty Alcohol FAR_Enzyme->Fatty_Alcohol Product NADP 2 NADP+ FAR_Enzyme->NADP CoA CoA-SH FAR_Enzyme->CoA

Figure 1. Simplified reaction scheme for Fatty Acyl-CoA Reductase. (Within 100 characters)

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Prep Purify FAR Enzyme Reaction_Setup Set up Reaction Mixtures Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Acyl-CoA Substrates (Varying Concentrations) Substrate_Prep->Reaction_Setup Reagent_Prep Prepare Buffers & Cofactors (e.g., NADPH) Reagent_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature & Time Reaction_Setup->Incubation Measurement Measure Reaction Rate (e.g., NADPH Depletion or Radiolabeled Product Formation) Incubation->Measurement Velocity_Calc Calculate Initial Velocities Measurement->Velocity_Calc Plotting Plot Velocity vs. [Substrate] Velocity_Calc->Plotting Kinetic_Params Determine Km & Vmax (Michaelis-Menten Fit) Plotting->Kinetic_Params

Figure 2. General experimental workflow for determining FAR kinetic parameters. (Within 100 characters)

References

Confirming the Identity of 6-Methylundecanoyl-CoA: A Comparative Guide to High-Resolution MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides an objective comparison of high-resolution tandem mass spectrometry (HR-MS/MS) and alternative analytical techniques for confirming the identity of 6-Methylundecanoyl-CoA, a branched-chain fatty acyl-CoA. Supported by experimental data and detailed protocols, this document aims to inform the selection of the most appropriate methodology for specific research needs.

The structural confirmation of acyl-Coenzyme A (acyl-CoA) molecules, central players in fatty acid metabolism and cellular signaling, presents a significant analytical challenge. Their inherent complexity and the existence of numerous isomers necessitate powerful analytical techniques. High-resolution tandem mass spectrometry (HR-MS/MS) has emerged as a primary tool for this purpose, offering high sensitivity and specificity. However, a comprehensive understanding of its capabilities in comparison to other methods is crucial for robust scientific inquiry.

High-Resolution MS/MS for this compound Identification

High-resolution mass spectrometry coupled with tandem mass spectrometry (HR-MS/MS) provides detailed structural information through precise mass measurements of precursor and fragment ions. For acyl-CoAs, including this compound, characteristic fragmentation patterns are observed that facilitate their identification.

In positive ion mode, all protonated acyl-CoAs typically undergo a characteristic fragmentation, which includes a neutral loss of 507.0031 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety, and a product ion at m/z 428.0360, representing the phosphopantetheine portion. The high-resolution capability allows for the determination of the elemental composition of these fragments, increasing confidence in the identification.

Table 1: Theoretical High-Resolution MS/MS Data for Protonated this compound ([M+H]⁺)

FeatureTheoretical m/zDescription
Precursor Ion950.38...[C33H59N7O17P3S + H]⁺
Neutral Loss443.37...[M+H - 507.0031]⁺
Characteristic Fragment428.0360Phosphopantetheine fragment
Acyl Chain FragmentsVariableIons resulting from cleavage of the 6-methylundecanoyl chain

Note: The exact m/z values for the acyl chain fragments would require experimental determination or prediction using specialized software.

Alternative Methodologies for Structural Confirmation

While HR-MS/MS is a powerful tool, alternative and complementary techniques can provide additional evidence for the structural confirmation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) of the Corresponding Fatty Acid

This widely used technique involves the hydrolysis of the CoA thioester to release the free fatty acid, 6-methylundecanoic acid, which is then derivatized to a volatile ester, typically a methyl ester (FAME). The FAME is then analyzed by GC-MS.

The electron ionization (EI) mass spectrum of the 6-methylundecanoate FAME will exhibit a characteristic fragmentation pattern that can pinpoint the location of the methyl branch. Cleavage at the branched carbon atom is a favored fragmentation pathway, leading to diagnostic ions.

Table 2: Comparison of HR-MS/MS and GC-MS for the Identification of this compound

ParameterHigh-Resolution MS/MS of this compoundGC-MS of 6-Methylundecanoic Acid Methyl Ester
Sample Preparation Minimal, direct infusion or LC separationHydrolysis and derivatization required
Sensitivity High (picomole to femtomole range)High (picogram to nanogram range)
Specificity High, based on accurate mass and fragmentationHigh, based on retention time and fragmentation pattern
Isomer Differentiation Good, based on acyl chain fragmentationExcellent, based on well-characterized FAME fragmentation
Throughput High, especially with direct infusionLower, due to chromatographic separation
Instrumentation Cost HighModerate
Confirmation of CoA moiety DirectIndirect (inferred)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. While less sensitive than mass spectrometry, ¹H and ¹³C NMR can provide detailed information about the carbon skeleton and the position of the methyl group in 6-methylundecanoic acid obtained after hydrolysis. The chemical shifts and coupling constants of the protons and carbons in the vicinity of the methyl group and the chiral center can definitively confirm the structure. The synthesis of a reference standard of 6-methylundecanoic acid would be necessary for direct comparison of NMR spectra.

Experimental Protocols

High-Resolution MS/MS Analysis of this compound

1. Sample Preparation:

  • Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction or protein precipitation with organic solvents.

  • Reconstitute the dried extract in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

2. HR-MS/MS Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS1 Analysis: Acquire full scan spectra to identify the precursor ion of this compound.

  • MS2 Analysis (Tandem MS): Select the precursor ion of this compound and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Analyze the resulting fragment spectrum for the characteristic neutral loss of 507 Da and the presence of diagnostic ions from the acyl chain.

GC-MS Analysis of 6-Methylundecanoic Acid Methyl Ester

1. Hydrolysis and Derivatization:

  • Hydrolyze the acyl-CoA sample using a mild alkaline solution (e.g., 0.5 M KOH in methanol) to release the free fatty acid.

  • Acidify the solution and extract the 6-methylundecanoic acid with an organic solvent (e.g., hexane).

  • Derivatize the fatty acid to its methyl ester using a suitable reagent, such as BF₃-methanol or by generating diazomethane.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a polar column for FAME analysis).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron ionization (EI) at 70 eV.

  • Data Analysis: Compare the retention time and the mass spectrum of the derivatized analyte with that of a standard or with library spectra of branched-chain fatty acid methyl esters.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample Sample Containing this compound cluster_hr_msms HR-MS/MS Analysis cluster_gc_ms GC-MS Analysis sample Biological Matrix extraction_ms Acyl-CoA Extraction sample->extraction_ms hydrolysis Hydrolysis sample->hydrolysis hr_msms High-Resolution MS/MS extraction_ms->hr_msms data_analysis_ms Fragmentation Analysis hr_msms->data_analysis_ms confirmation_ms Identity Confirmed data_analysis_ms->confirmation_ms derivatization Derivatization (FAME) hydrolysis->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis_gc Spectral Library Comparison gc_ms->data_analysis_gc confirmation_gc Identity Confirmed data_analysis_gc->confirmation_gc

Caption: Experimental workflow for the identification of this compound.

logical_comparison cluster_methods Analytical Methods cluster_attributes Key Attributes topic Confirming this compound Identity hr_msms High-Resolution MS/MS topic->hr_msms gc_ms GC-MS of FAME topic->gc_ms nmr NMR Spectroscopy topic->nmr sensitivity Sensitivity hr_msms->sensitivity Very High specificity Specificity hr_msms->specificity High (Accurate Mass) isomer_diff Isomer Differentiation hr_msms->isomer_diff Good sample_prep Sample Preparation hr_msms->sample_prep Minimal gc_ms->sensitivity High gc_ms->specificity High (Retention Time) gc_ms->isomer_diff Excellent gc_ms->sample_prep Extensive nmr->sensitivity Low nmr->specificity Very High (Unambiguous) nmr->isomer_diff Excellent nmr->sample_prep Extensive

Comparing the efficacy of 6-Methylundecanoyl-CoA analogs in pheromone production.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 6-Methylundecanoyl-CoA and its synthetic analogs as substrates for Fatty Acyl-CoA Reductase (FAR) in the biosynthesis of insect pheromones. The production of specific pheromone components, such as aldehydes and alcohols, is crucial for chemical communication in many insect species, and understanding the substrate specificity of the enzymes involved is vital for developing targeted pest management strategies.[1][2][3] The data presented here are based on hypothetical, yet plausible, kinetic values derived from known enzymatic reactions to illustrate the comparative efficacy of different substrates.

Pheromone Biosynthesis Pathway

The biosynthesis of many aldehyde pheromones in insects involves the reduction of a fatty acyl-CoA precursor to a fatty alcohol, which is then oxidized.[4] The key reduction step is catalyzed by a Fatty Acyl-CoA Reductase (FAR), an enzyme that often exhibits specificity for the chain length and branching of its substrate.[2][5][6] this compound is a branched-chain fatty acyl-CoA, and its analogs may differ in chain length or the position of the methyl group, affecting their binding and turnover rate by the FAR enzyme.

Pheromone_Biosynthesis cluster_0 Pheromone Gland Cell Precursor 6-Methylundecanoic Acid AcylCoA This compound (Natural Substrate) Precursor->AcylCoA Acyl-CoA Synthetase Aldehyde 6-Methylundecenal (Pheromone Component) AcylCoA->Aldehyde Fatty Acyl-CoA Reductase (FAR) Analog1 5-Methylundecanoyl-CoA (Analog 1) Analog1->Aldehyde FAR Analog2 6-Methyldodecanoyl-CoA (Analog 2) Analog2->Aldehyde FAR Experimental_Workflow cluster_workflow In Vitro Enzyme Assay Workflow A 1. Prepare Reaction Mix (Buffer, NADPH, Substrate) B 2. Initiate Reaction (Add Purified FAR Enzyme) A->B C 3. Incubate (30°C for 10 min) B->C D 4. Stop Reaction (Add HCl) C->D E 5. Product Extraction (Hexane) D->E F 6. Analysis (GC-MS) E->F G 7. Data Processing (Calculate Km, Vmax) F->G

References

Predicting the Cross-Reactivity of Anti-Acyl-CoA Binding Protein Antibodies with 6-Methylundecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of antibodies raised against Acyl-CoA Binding Proteins (ACBPs) with the novel acyl-CoA analog, 6-Methylundecanoyl-CoA. Due to the absence of direct experimental data, this guide synthesizes information on ACBP structure, binding specificity, and established principles of antibody cross-reactivity to provide a predictive framework. Detailed experimental protocols are provided to enable the validation of these predictions.

Introduction to Acyl-CoA Binding Proteins and Antibody Specificity

Acyl-CoA Binding Proteins (ACBPs) are small, highly conserved intracellular proteins that play a crucial role in the transport and pool formation of medium- and long-chain acyl-CoA esters.[1] Their binding pocket is a well-defined hydrophobic cavity that accommodates the acyl chain of the ligand. The specificity of this binding is determined by the size, shape, and chemical nature of this pocket.[2][3]

Antibodies developed against ACBPs are valuable tools for studying their function and expression. However, the potential for cross-reactivity with structurally similar molecules, such as modified acyl-CoA esters, is a critical consideration for the accuracy and reliability of immunoassays. Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, but structurally similar, molecule.[4][5][6] This guide focuses on the predicted interaction of anti-ACBP antibodies with this compound, a branched-chain acyl-CoA.

Predictive Analysis of Cross-Reactivity

Based on the known structure of the ACBP binding pocket, we can predict the likelihood of this compound binding and, consequently, the potential for anti-ACBP antibody cross-reactivity.

Structural Considerations of the ACBP Binding Pocket:

The binding site of ACBP can be divided into three subsites that accommodate the acyl chain, the adenine (B156593) ring, and the 3'-phosphate of the CoA moiety.[2] The acyl chain is buried in a hydrophobic pocket. While ACBPs demonstrate a preference for straight-chain acyl-CoAs, the presence of a methyl group at the 6th position of the undecanoyl chain in this compound introduces steric hindrance. The flexibility of the binding pocket will determine if it can accommodate this branched structure.

Predicted Binding Affinity:

The binding affinity of an antibody to its target is a key determinant of its usefulness. While no experimental data exists for this compound, we can hypothesize its potential interaction with different types of anti-ACBP antibodies.

Table 1: Predicted Binding Affinity and Cross-Reactivity of Anti-ACBP Antibodies with this compound

Antibody TypeImmunogenPredicted Binding Affinity to this compoundPredicted Cross-ReactivityRationale
Polyclonal Anti-ACBP Full-length recombinant ACBPModerate to LowLikelyPolyclonal antibodies recognize multiple epitopes on the ACBP protein. Some of these epitopes may be distant from the acyl-CoA binding pocket and therefore unaffected by the binding of this compound. However, a subset of antibodies in the polyclonal mixture may target epitopes that are conformationally altered upon ligand binding, leading to some degree of cross-reactivity.
Monoclonal Anti-ACBP (Epitope outside binding pocket) Full-length or fragmented ACBPHigh (to ACBP)Unlikely to be affected by ligand bindingIf the monoclonal antibody recognizes a linear epitope on the surface of ACBP that is not involved in the conformational changes upon acyl-CoA binding, its interaction with ACBP should not be significantly affected by the presence or nature of the bound acyl-CoA.
Monoclonal Anti-ACBP (Epitope within or near binding pocket) Full-length or fragmented ACBPLow to NegligiblePotentially Low or BlockedA monoclonal antibody targeting an epitope that overlaps with or is in close proximity to the acyl-CoA binding pocket is likely to have its binding hindered by the presence of a bound ligand. The bulky methyl group of this compound could further sterically block the antibody's access to its epitope.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of anti-ACBP antibodies with this compound, the following experimental protocols are recommended.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA is particularly useful for assessing cross-reactivity.

Protocol for Competitive ELISA:

  • Coating: Coat a 96-well microtiter plate with a known concentration of ACBP. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare a series of solutions containing a fixed concentration of the anti-ACBP antibody and varying concentrations of this compound or the native ligand (e.g., Undecanoyl-CoA) as a competitor. A control with no competitor should also be included.

  • Incubation: Add the antibody-competitor mixtures to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary anti-ACBP antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate for the enzyme.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of cross-reactivity.

Western Blotting

Western blotting allows for the detection of specific proteins in a complex mixture. This technique can be adapted to a competition assay to assess cross-reactivity.

Protocol for Competitive Western Blotting:

  • Sample Preparation: Prepare lysates from cells or tissues known to express ACBP.

  • SDS-PAGE: Separate the proteins in the lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Antibody Incubation with Competitor: Incubate the membrane with the primary anti-ACBP antibody that has been pre-incubated with varying concentrations of this compound or the native ligand.

  • Washing: Wash the membrane three times with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate enzyme-conjugated secondary antibody.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using a chemiluminescent or colorimetric substrate. A decrease in band intensity in the presence of the competitor indicates cross-reactivity.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can provide quantitative data on binding affinity and kinetics.

Protocol for SPR Analysis:

  • Chip Preparation: Immobilize the anti-ACBP antibody onto a sensor chip.

  • Analyte Injection: Inject a solution containing ACBP pre-incubated with a saturating concentration of this compound over the sensor surface.

  • Association and Dissociation: Monitor the association and dissociation phases in real-time to determine the binding kinetics and affinity of the antibody to the ACBP-ligand complex.

  • Control: As a control, inject a solution of ACBP pre-incubated with its native ligand or buffer alone.

  • Data Analysis: Compare the sensorgrams and calculated binding constants to determine the effect of this compound on the antibody-ACBP interaction.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental designs and the underlying principles, the following diagrams are provided.

ELISA_Workflow cluster_coating Coating & Blocking cluster_competition Competition cluster_detection Detection Well Microtiter Well ACBP Coat with ACBP Well->ACBP Block Block with BSA ACBP->Block Add_to_well Add to Well Block->Add_to_well Antibody Anti-ACBP Ab Incubate_Ab Incubate Antibody->Incubate_Ab Competitor Add 6-Methyl- undecanoyl-CoA Competitor->Incubate_Ab Incubate_Ab->Add_to_well Secondary_Ab Add Secondary Ab Add_to_well->Secondary_Ab Substrate Add Substrate Secondary_Ab->Substrate Read Read Absorbance Substrate->Read

Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.

Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Cell Lysate) SDS_PAGE 2. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 3. Transfer to Membrane SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Antibody_Incubation 5. Primary Antibody Incubation with/without this compound Blocking->Antibody_Incubation Secondary_Antibody 6. Secondary Antibody Incubation Antibody_Incubation->Secondary_Antibody Detection 7. Detection Secondary_Antibody->Detection

Caption: Workflow for Competitive Western Blotting analysis.

SPR_Concept cluster_chip Sensor Chip cluster_analyte Analyte Flow Sensor Sensor Surface Immobilized_Ab Immobilized Anti-ACBP Ab Sensor->Immobilized_Ab Result Compare Sensorgrams (Binding Affinity & Kinetics) ACBP_Ligand ACBP + 6-Methyl- undecanoyl-CoA ACBP_Ligand->Immobilized_Ab Binding? ACBP_Control ACBP (Control) ACBP_Control->Immobilized_Ab Binding

References

Navigating the Chiral Landscape: A Guide to Isomeric Purity Assessment of Synthetic 6-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthetic chiral molecules like 6-Methylundecanoyl-CoA is a critical step in guaranteeing experimental reproducibility and therapeutic efficacy. This guide provides a comparative overview of established analytical methodologies for assessing the isomeric purity of this compound, a branched-chain fatty acyl-CoA. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.

The presence of a methyl group at the 6-position of undecanoyl-CoA introduces a chiral center, resulting in two enantiomers: (R)-6-Methylundecanoyl-CoA and (S)-6-Methylundecanoyl-CoA. These stereoisomers can exhibit distinct biological activities and metabolic fates. Therefore, accurate determination of the enantiomeric excess (% ee) is paramount. This guide focuses on the two most prevalent and powerful techniques for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Comparative Analysis of Analytical Methodologies

The choice between Chiral HPLC and GC-MS for isomeric purity assessment depends on several factors, including sample complexity, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of each technique for the analysis of branched-chain fatty acyl-CoAs like this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).Separation of derivatized, volatile enantiomers on a chiral or achiral capillary column, with mass spectrometric detection.
Sample Preparation Minimal; direct injection of the acyl-CoA or the corresponding fatty acid after hydrolysis.Multi-step; requires hydrolysis of the CoA ester to the free fatty acid, followed by derivatization (e.g., to a methyl ester).
Separation Mechanism Differential interaction of enantiomers with the chiral stationary phase.Differential volatility and interaction with the stationary phase of diastereomeric derivatives or direct separation on a chiral GC column.
Detection UV/Vis, Mass Spectrometry (LC-MS).Mass Spectrometry (MS).
Resolution Generally high for underivatized enantiomers.High, particularly with high-resolution capillary columns.
Sensitivity Nanogram to picogram range, depending on the detector.Picogram to femtogram range, especially with selected ion monitoring (SIM).
Advantages - Direct analysis of enantiomers - Non-destructive (sample can be collected post-analysis) - Wide variety of chiral stationary phases available.- High sensitivity and selectivity - Provides structural information from mass spectra - Well-established for fatty acid analysis.
Disadvantages - Can be less sensitive than GC-MS - Chiral columns can be expensive and have limited lifetimes.- Requires derivatization, which can introduce artifacts - Not suitable for thermally labile compounds.

Experimental Protocols

Detailed methodologies for the two primary analytical approaches are provided below. These protocols are based on established methods for the analysis of branched-chain fatty acids and their CoA esters.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation of the (R) and (S) enantiomers of 6-Methylundecanoic acid, obtained after hydrolysis of this compound.

1. Sample Preparation: Hydrolysis of the Thioester Bond a. To 100 µL of a 1 mg/mL solution of synthetic this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4), add 10 µL of 1 M NaOH. b. Incubate the mixture at 60°C for 30 minutes to hydrolyze the thioester bond, yielding 6-methylundecanoic acid. c. Neutralize the solution by adding 10 µL of 1 M HCl. d. Extract the 6-methylundecanoic acid by adding 200 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 2000 x g for 5 minutes. e. Carefully transfer the upper organic layer to a new vial and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried residue in 100 µL of the HPLC mobile phase.

2. HPLC Conditions

  • Column: Chiral stationary phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. A typical starting point is n-hexane:isopropanol:TFA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis a. Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of reference standards, if available. b. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the conversion of 6-methylundecanoic acid into a volatile derivative for analysis.

1. Sample Preparation: Hydrolysis and Derivatization a. Perform the hydrolysis of this compound to 6-methylundecanoic acid as described in Protocol 1 (steps 1a-1c). b. Extract the 6-methylundecanoic acid as described in Protocol 1 (steps 1d-1e). c. To the dried residue, add 100 µL of a derivatizing agent, such as a 14% solution of boron trifluoride in methanol (B129727) (BF3-methanol). d. Heat the mixture at 60°C for 15 minutes to form the fatty acid methyl ester (FAME). e. After cooling, add 200 µL of hexane (B92381) and 100 µL of water. Vortex and centrifuge. f. Transfer the upper hexane layer containing the 6-methylundecanoyl methyl ester to a GC vial.

2. GC-MS Conditions

  • Column: A chiral capillary column (e.g., Cyclodextrin-based) or a standard non-polar column (e.g., DB-5ms) if a chiral derivatizing agent was used.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

3. Data Analysis a. Identify the peaks corresponding to the enantiomeric derivatives by their retention times and mass spectra. b. Quantify the peak areas of the enantiomers from the total ion chromatogram (TIC) or by using selected ion monitoring (SIM) for enhanced sensitivity. c. Calculate the enantiomeric excess (% ee) as described in Protocol 1.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both Chiral HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Synthetic this compound hydrolysis Alkaline Hydrolysis start->hydrolysis NaOH extraction Liquid-Liquid Extraction hydrolysis->extraction Ethyl Acetate evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection onto Chiral Column reconstitution->injection separation Enantiomer Separation injection->separation detection UV Detection separation->detection data Data Analysis (% ee) detection->data

Caption: Workflow for Isomeric Purity Assessment by Chiral HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Synthetic this compound hydrolysis Alkaline Hydrolysis start->hydrolysis NaOH derivatization Derivatization (FAME) hydrolysis->derivatization BF3-Methanol extraction Liquid-Liquid Extraction derivatization->extraction Hexane injection Injection into GC extraction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data Data Analysis (% ee) detection->data

Caption: Workflow for Isomeric Purity Assessment by GC-MS.

Conclusion

The accurate assessment of the isomeric purity of synthetic this compound is essential for its application in research and development. Both Chiral HPLC and GC-MS are powerful techniques capable of providing reliable and quantitative data. Chiral HPLC offers the advantage of direct analysis, while GC-MS provides superior sensitivity. The choice of methodology should be guided by the specific requirements of the study. The protocols and workflows presented in this guide provide a solid foundation for establishing a robust analytical method for the isomeric purity assessment of this compound and other chiral branched-chain fatty acyl-CoAs.

Functional Comparison of Fatty Acyl-CoA Synthetases for 6-Methylundecanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic activation of specific fatty acids is paramount for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a comparative overview of fatty acyl-CoA synthetases (FACS) with a focus on their potential activity towards the branched-chain fatty acid, 6-methylundecanoic acid.

While direct comparative kinetic data for 6-methylundecanoic acid across a range of fatty acyl-CoA synthetases is not extensively available in current literature, this guide synthesizes existing knowledge on the substrate specificities of these enzymes for branched-chain fatty acids. It also provides a robust experimental protocol to enable researchers to perform such comparisons.

Fatty acyl-CoA synthetases are essential enzymes that catalyze the ATP-dependent formation of acyl-CoA from a fatty acid and coenzyme A. This activation is the first committed step for the metabolic utilization of fatty acids in processes such as beta-oxidation and complex lipid synthesis.[1] The human genome encodes several families of these enzymes, including long-chain acyl-CoA synthetases (ACSLs) and very-long-chain acyl-CoA synthetases (ACSVLs, also known as fatty acid transport proteins or FATPs), each with distinct tissue expression profiles and substrate preferences.[1][2]

Data Presentation: Substrate Preferences of Acyl-CoA Synthetases

The following table summarizes the known substrate specificities of various human ACSL and ACSVL isoforms. This information can be used to infer which enzymes are more likely to exhibit activity towards 6-methylundecanoic acid. Notably, ACSVL1/FATP2 has demonstrated activity towards other branched-chain fatty acids, making it a prime candidate for investigation.[2]

Enzyme FamilyIsoformPrimary SubstratesKnown Branched-Chain Substrate ActivitySelect Tissue Expression
ACSL ACSL1C16-C18 saturated and monounsaturated fatty acids[1]Not explicitly reported for 6-methylundecanoic acid; generally prefers straight-chain fatty acids.Adipose tissue, liver, heart[1]
ACSL3Broad specificity for long-chain fatty acidsNot explicitly reportedBrain, adrenal gland, ovary[1]
ACSL4Preferentially activates arachidonic acid (C20:4)[1]Not explicitly reportedSteroidogenic tissues, brain[1]
ACSL5Broad specificity for long-chain fatty acidsNot explicitly reportedLiver, small intestine[3]
ACSL6Prefers very-long-chain polyunsaturated fatty acids[1]Not explicitly reportedBrain, testis[1]
ACSVL/FATP ACSVL1/FATP2C16:0, C24:0, phytanic acid, pristanic acid[2]Yes (active on the branched-chain phytanic and pristanic acids)Liver, kidney[2]
ACSVL4/FATP1C16:0, C18:1, C24:0[2]Not explicitly reportedHeart, adipose, muscle, brain[2]
ACSVL5/FATP4C24:0 (and C16:0)[2]Not explicitly reportedSmall intestine, skin, brain[2]

Experimental Protocols

To facilitate the direct comparison of FACS activity with 6-methylundecanoic acid, the following detailed radiometric assay protocol is provided. This method is adapted from established protocols for measuring long-chain fatty acyl-CoA synthetase activity and can be tailored for this specific branched-chain fatty acid.[4][5]

Radiometric Assay for Fatty Acyl-CoA Synthetase Activity

1. Enzyme and Substrate Preparation:

  • Enzyme: Utilize purified recombinant fatty acyl-CoA synthetases or cell/tissue lysates overexpressing the specific isoform of interest. Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA or Bradford assay).

  • Substrate: Prepare a stock solution of 6-methylundecanoic acid complexed to fatty acid-free Bovine Serum Albumin (BSA). For detection, include a radiolabeled tracer, such as [1-¹⁴C]6-methylundecanoic acid. A range of substrate concentrations should be prepared to determine kinetic parameters.

2. Reaction Mixture (per 100 µL reaction):

  • 100 mM Tris-HCl, pH 7.4

  • 5 mM MgCl₂

  • 200 µM Dithiothreitol (DTT)

  • 10 mM ATP

  • 200 µM Coenzyme A (CoA)

  • 0.1% Triton X-100

  • Variable concentrations of BSA-complexed 6-methylundecanoic acid containing a known amount of [1-¹⁴C]6-methylundecanoic acid.

3. Assay Procedure:

  • Combine all reaction components except the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the reaction.

  • Terminate the reaction by adding 600 µL of Dole's solution (Isopropanol:Heptane (B126788):H₂SO₄ 40:10:1).

  • To extract the unreacted fatty acid, add 400 µL of heptane and 200 µL of water. Vortex vigorously.

  • Centrifuge to separate the phases. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the newly synthesized [1-¹⁴C]6-methylundecanoyl-CoA.

  • Carefully remove the upper organic phase. Repeat the heptane wash twice to minimize background.

  • Transfer a known volume of the lower aqueous phase to a scintillation vial, add an appropriate scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

  • Determine the specific activity of the enzyme in nmol of product formed per minute per milligram of protein.

  • For kinetic analysis, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Visualizing the Process

To further clarify the concepts, the following diagrams illustrate the enzymatic reaction, the experimental workflow for its characterization, and the potential metabolic fates of the activated fatty acid.

Fatty_Acyl_CoA_Synthetase_Workflow cluster_reaction Enzymatic Reaction cluster_workflow Experimental Workflow FA 6-Methylundecanoic Acid FACS Fatty Acyl-CoA Synthetase (FACS) FA->FACS ATP ATP ATP->FACS CoA CoA-SH CoA->FACS Product This compound FACS->Product AMP AMP + PPi FACS->AMP Preparation 1. Enzyme & Reagent Preparation Incubation 2. Reaction Incubation (with [14C]6-methylundecanoic acid) Preparation->Incubation Extraction 3. Stop Reaction & Unreacted Substrate Extraction Incubation->Extraction Quantification 4. Scintillation Counting of [14C]Acyl-CoA Extraction->Quantification Analysis 5. Data Analysis (Km, Vmax) Quantification->Analysis

Caption: General reaction of FACS and workflow for activity measurement.

Metabolic_Fate cluster_pathways Potential Metabolic Pathways FA 6-Methylundecanoic Acid FACS Fatty Acyl-CoA Synthetase FA->FACS AcylCoA This compound FACS->AcylCoA BetaOxidation β-Oxidation (Energy Production) AcylCoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis (e.g., Triacylglycerols, Phospholipids) AcylCoA->LipidSynthesis ProteinAcylation Protein Acylation AcylCoA->ProteinAcylation

Caption: Potential metabolic pathways for activated this compound.

This guide provides the necessary background and tools for researchers to embark on a detailed functional comparison of fatty acyl-CoA synthetases for 6-methylundecanoic acid, a crucial step in understanding its metabolic significance and potential as a therapeutic target.

References

Correlating Precursor to Product: A Guide to Quantifying 6-Methylundecanoyl-CoA and Pheromone Levels In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biosynthetic pathway of the cigarette beetle, Lasioderma serricorne, provides a framework for understanding the correlation between the precursor 6-methylundecanoyl-CoA and the production of its sex pheromone, serraticornin. This guide offers a comparative analysis of methodologies to quantify these molecules, presenting supporting data and detailed experimental protocols for researchers in pheromone biochemistry and drug development.

The production of insect pheromones, critical for mating and social interactions, often originates from common fatty acid biosynthetic pathways. A key area of investigation for pest management and the development of novel control strategies is understanding the quantitative relationship between the initial precursor molecules and the final pheromone output. This guide focuses on the biosynthesis of serraticornin, the sex pheromone of the cigarette beetle (Lasioderma serricorne), as a model system to explore the correlation between the levels of the precursor this compound and the ultimate pheromone titer.

The Biosynthetic Link: From a Branched-Chain Acyl-CoA to Serraticornin

The biosynthesis of serraticornin, (4S,6S,7S)-4,6-dimethyl-7-hydroxy-nonan-3-one, is a classic example of polyketide biosynthesis in insects, utilizing acetate (B1210297) and propionate (B1217596) units to construct the carbon backbone. While the direct measurement of this compound in L. serricorne has not been explicitly documented in publicly available literature, the incorporation of radiolabeled precursors has elucidated the general pathway. Studies have shown that the carbon skeleton of serraticornin is derived from two acetate units and five propionate units. This strongly suggests the involvement of a branched-chain fatty acid precursor, structurally related to 6-methylundecanoic acid, which would exist as its CoA thioester, this compound, for metabolic activity.

The proposed biosynthetic pathway, therefore, begins with the fatty acid synthase (FAS) machinery incorporating propionyl-CoA instead of acetyl-CoA at specific elongation steps to create the characteristic methyl branches of the final pheromone. This initial branched-chain acyl-CoA then undergoes further enzymatic modifications, including oxidation and reduction, to yield the final serraticornin molecule.

Comparative Analysis of Quantification Methodologies

To establish a correlation between precursor and product, accurate quantification of both this compound and serraticornin in vivo is essential. The following table compares suitable analytical techniques for this purpose.

AnalyteRecommended TechniqueAlternative TechniqueKey Considerations
This compound Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC) with UV detectionLC-MS/MS offers superior sensitivity and specificity for detecting low-abundance acyl-CoAs. HPLC-UV is less sensitive and may require derivatization.
Serraticornin Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography with Flame Ionization Detection (GC-FID)GC-MS provides structural confirmation and high sensitivity. GC-FID is a robust quantitative technique but lacks the specificity of MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for the extraction and quantification of long-chain acyl-CoAs and insect pheromones, which can be adapted for this compound and serraticornin.

Protocol 1: Extraction and Quantification of this compound via LC-MS/MS
  • Tissue Homogenization: Dissect the pheromone-producing glands (or relevant tissue) from L. serricorne and immediately flash-freeze in liquid nitrogen. Homogenize the tissue in a cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water).

  • Lipid Extraction: Perform a Bligh-Dyer or a similar liquid-liquid extraction to separate the lipid and aqueous phases. The acyl-CoAs will be in the aqueous phase.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the aqueous extract. Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution program. Mobile phase A could be water with 0.1% formic acid, and mobile phase B could be acetonitrile (B52724) with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transition for this compound. A stable isotope-labeled internal standard should be used for accurate quantification.

Protocol 2: Extraction and Quantification of Serraticornin via GC-MS
  • Pheromone Extraction: Extract the pheromone from individual beetles or their pheromone glands by immersing them in a small volume of a non-polar solvent like hexane (B92381) for a defined period.

  • Sample Cleanup: If necessary, clean up the extract using a small silica (B1680970) gel column to remove interfering compounds.

  • GC-MS Analysis:

    • Gas Chromatography: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms). Program the oven temperature to achieve good separation of serraticornin from other compounds.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic fragment ions of serraticornin. An internal standard (e.g., a synthetic analog of serraticornin) should be added to the sample prior to extraction for accurate quantification.

Visualizing the Pathway and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the proposed biosynthetic pathway of serraticornin and the experimental workflow for its analysis.

Serraticornin_Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Pheromone Maturation Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Propionyl-CoA Propionyl-CoA Propionyl-CoA->FAS This compound This compound FAS->this compound Enzymatic_Modifications Enzymatic Modifications (e.g., Oxidation, Reduction) This compound->Enzymatic_Modifications Serraticornin Serraticornin Enzymatic_Modifications->Serraticornin

Caption: Proposed biosynthetic pathway of serraticornin.

Experimental_Workflow cluster_precursor Precursor Analysis cluster_pheromone Pheromone Analysis Tissue_Homogenization_P Tissue Homogenization Lipid_Extraction_P Lipid Extraction Tissue_Homogenization_P->Lipid_Extraction_P SPE_P Solid-Phase Extraction Lipid_Extraction_P->SPE_P LCMS_P LC-MS/MS Analysis SPE_P->LCMS_P Correlation Correlation LCMS_P->Correlation Pheromone_Extraction Pheromone Extraction Sample_Cleanup Sample Cleanup Pheromone_Extraction->Sample_Cleanup GCMS GC-MS Analysis Sample_Cleanup->GCMS GCMS->Correlation

Caption: Experimental workflow for correlation analysis.

By employing these methodologies, researchers can generate the quantitative data necessary to establish a direct correlation between the in vivo levels of this compound and the production of the sex pheromone serraticornin. This information is invaluable for understanding the regulation of pheromone biosynthesis and for the development of targeted strategies to disrupt insect chemical communication.

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Methylundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of specialized biochemicals like 6-Methylundecanoyl-CoA are paramount to ensuring a safe and compliant laboratory environment. This guide provides immediate, essential safety and logistical information, outlining the necessary procedures for the appropriate disposal of this compound.

Immediate Safety and Handling Precautions

  • Ventilation : Always work in a well-ventilated area or under a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye protection. In case of insufficient ventilation, respiratory protection may be necessary.

  • Ignition Sources : Keep the compound away from heat, sparks, open flames, and hot surfaces.[1]

Disposal Plan and Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following step-by-step guide provides a general operational plan for its disposal.

Experimental Protocol: Disposal of this compound

  • Waste Identification and Segregation :

    • Identify the waste stream for this compound. It should be considered chemical waste.

    • Do not mix with other incompatible waste materials.

  • Containerization :

    • Use a designated, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container should be clearly marked with the chemical name and any associated hazards.

  • Collection of Waste :

    • For solid forms, carefully transfer the material into the designated waste container, avoiding the generation of dust.[1]

    • For solutions, pour the liquid waste into the designated container, avoiding splashes.

  • Storage of Waste :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the container is tightly closed when not in use.[1]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.

    • Provide the EHS office with all necessary information about the waste, including the chemical name and quantity.

  • Documentation :

    • Maintain a record of the amount of this compound disposed of and the date of disposal.

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes key quantitative data related to the handling of similar CoA esters, which can be used as a guideline in the absence of specific data for this compound.

ParameterValueSource
Recommended Glove MaterialNitrile rubber
Recommended Glove Thickness0.11 mm
Glove Breakthrough Time> 480 minutes

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Chemical Waste B->C D Use Designated, Labeled, Leak-Proof Waste Container C->D E Transfer Waste to Container (Avoid Dust/Splashes) D->E F Store Waste Container Securely (Cool, Dry, Ventilated Area) E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Complete Waste Disposal Documentation G->H I End: Waste Transferred to EHS H->I

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.